Complanatin
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H52O20 |
|---|---|
Molecular Weight |
888.9 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-3,5-dihydroxy-2-[4-[5-hydroxy-7-methoxy-4-oxo-3-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]phenoxy]-6-(hydroxymethyl)oxan-4-yl] (2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C43H52O20/c1-19(9-10-43(55)41(2)14-21(46)15-42(43,3)57-18-41)11-28(48)62-37-31(50)27(17-45)61-40(35(37)54)58-22-7-5-20(6-8-22)36-38(63-39-34(53)33(52)30(49)26(16-44)60-39)32(51)29-24(47)12-23(56-4)13-25(29)59-36/h5-13,21,26-27,30-31,33-35,37,39-40,44-47,49-50,52-55H,14-18H2,1-4H3/b10-9+,19-11-/t21-,26-,27-,30+,31+,33-,34+,35-,37-,39-,40+,41+,42+,43-/m0/s1 |
InChI Key |
LOZSDYKADWUMPL-BIGJZMEFSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@H]1O)OC2=CC=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O)CO)O)/C=C/[C@@]6([C@@]7(C[C@@H](C[C@]6(OC7)C)O)C)O |
Canonical SMILES |
CC(=CC(=O)OC1C(C(OC(C1O)OC2=CC=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OC)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)C=CC6(C7(CC(CC6(OC7)C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Dance of Atoms: A Technical Guide to the Structure Elucidation and Stereochemistry of Complestatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complestatin, a complex heptapeptide natural product, has garnered significant attention in the scientific community for its diverse biological activities, including the inhibition of HIV-1 integrase and neuroprotective effects.[1] Its intricate macrocyclic structure, featuring a strained 16-membered biaryl ring system and multiple stereocenters, presented a formidable challenge to chemists for decades. This technical guide provides an in-depth exploration of the structure elucidation and stereochemical assignment of complestatin, detailing the key experimental methodologies and the logical framework that led to the definitive determination of its three-dimensional architecture.
Core Structure and Stereochemical Challenges
Complestatin is identical to chloropeptin II, a member of the glycopeptide antibiotic family.[2][3] The core structure is a cyclic heptapeptide containing several non-proteinogenic amino acids. The primary challenges in its structural determination were:
-
Macrocyclic Strain: The 16-membered macrocycle imposes significant conformational rigidity, influencing the chemical properties and spectroscopic signatures of the molecule.
-
Atropisomerism: The biaryl linkage between two of the amino acid residues results in axial chirality, meaning the molecule can exist as two non-superimposable mirror images (atropisomers) that do not readily interconvert at room temperature. Determining the correct atropisomeric configuration was a critical step.
-
Multiple Chiral Centers: The constituent amino acids possess multiple stereocenters, the relative and absolute configurations of which needed to be unambiguously assigned.
The Path to Elucidation: A Multi-faceted Approach
The determination of complestatin's structure was a culmination of spectroscopic analysis, chemical degradation, and, ultimately, total synthesis. The logical workflow for this process is depicted below.
Caption: Logical workflow for the structure elucidation of complestatin.
Experimental Protocols and Key Findings
Isolation of Complestatin from Streptomyces lavendulae
The original isolation of complestatin involved a multi-step extraction and chromatographic process.[4]
Protocol:
-
Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient broth medium to promote the production of secondary metabolites.
-
Mycelial Extraction: The mycelia are harvested by filtration and extracted with an organic solvent such as methanol or acetone to isolate the crude product.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fraction containing complestatin is purified using a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of complestatin. While detailed fragmentation studies on the parent complestatin are not extensively published, analysis of related cyclic peptides containing tryptophan suggests that fragmentation often occurs at the peptide bonds and can involve characteristic losses of side chains.[5][6][7]
| Parameter | Value |
| Molecular Formula | C₆₁H₄₅Cl₆N₇O₁₅ |
| Monoisotopic Mass | 1323.0952 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy was the most powerful tool for elucidating the complex stereochemistry of complestatin and its oxidized derivatives, complestatin A and B.[1]
¹H and ¹³C NMR Data:
The following tables summarize the key diagnostic ¹H NMR chemical shifts for complestatin A and B, which were crucial for assigning the atropisomeric configuration. The full assignment of all proton and carbon signals required extensive 2D NMR experiments (COSY, HMBC, NOESY).
Table 1: Diagnostic ¹H NMR Chemical Shifts (ppm) for Complestatin A in DMSO-d₆ [1]
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Trp α-CH | 3.48 | t | 3.0 |
| Trp β-CH₂ | 1.90, 3.04 | m, m | |
| **Δδ (β-CH₂) ** | 1.14 |
Table 2: Diagnostic ¹H NMR Chemical Shifts (ppm) for Complestatin B in DMSO-d₆ [1]
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Trp α-CH | 3.49 | t | 3.0 |
| Trp β-CH₂ | 1.95, 3.04 | m, m | |
| **Δδ (β-CH₂) ** | 1.09 |
Stereochemical Assignment from NMR Data:
The key to deciphering the atropisomerism lay in the distinct NMR signatures of the natural and unnatural atropisomers.
-
Tryptophan α-CH Chemical Shift: In the natural atropisomer of complestatin, the Trp α-CH proton is significantly shielded and appears at a characteristically upfield chemical shift (around 3.5 ppm).[1]
-
Tryptophan β-CH₂ Diastereotopicity: The two protons of the Trp β-CH₂ group are diastereotopic and exhibit a large chemical shift difference (Δδ > 1.0 ppm) in the natural atropisomer.[1] This large difference is a direct consequence of the constrained macrocyclic environment and the specific spatial orientation of the indole ring relative to the rest of the molecule.
-
Nuclear Overhauser Effect (NOE): NOESY experiments revealed key spatial proximities. A diagnostic NOE between the central amino acid D-ring and the C₅-H of the indole was characteristic of the natural atropisomer.[1]
Caption: Logic for atropisomer determination based on NMR data.
Total Synthesis: The Ultimate Proof
The unambiguous confirmation of the structure and stereochemistry of complestatin was achieved through its total synthesis, most notably by the group of Dale L. Boger.[2][3][8] The synthesis was a monumental undertaking that required the development of novel synthetic strategies.
Key Synthetic Steps:
-
Modular Assembly: The synthesis was designed in a modular fashion, with the independent preparation of key amino acid building blocks.
-
Larock Macrocyclization: A pivotal step in the synthesis was the intramolecular Larock indole synthesis to construct the strained 16-membered macrocycle containing the biaryl linkage.[2][3] This reaction involved the palladium-catalyzed annulation of an alkyne and an ortho-iodoaniline derivative.
-
Atroposelective Cyclization: The conditions for the Larock macrocyclization were carefully optimized to achieve high atropdiastereoselectivity, favoring the formation of the desired natural atropisomer.[2]
-
Final Elaboration: Following the formation of the macrocyclic core, the remaining amino acid residues were incorporated, and final deprotection steps yielded the natural product.
Experimental Protocol for a Key Oxidation Step (Complestatin to Complestatin A): [1]
To a solution of complestatin (chloropeptin II) in dimethyl sulfoxide (DMSO) is added concentrated hydrochloric acid (HCl). The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by HPLC. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by HPLC to afford complestatin A.
Caption: General workflow for the total synthesis of complestatin.
Conclusion
The structure elucidation and stereochemical assignment of complestatin stand as a testament to the power of modern analytical and synthetic chemistry. Through a combination of meticulous spectroscopic analysis, particularly advanced NMR techniques, and the confirmation provided by a landmark total synthesis, the complete three-dimensional structure of this complex natural product was unequivocally established. This foundational knowledge is critical for the ongoing efforts in the drug development community to understand its mechanism of action and to design and synthesize novel analogs with improved therapeutic properties.
References
- 1. Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complestatin, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Complestatin and Its Inhibition of Peptidoglycan Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complestatin, a glycopeptide antibiotic, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Its novel mechanism of action, which involves the inhibition of peptidoglycan remodeling rather than synthesis, sets it apart from many existing antibiotics. This technical guide provides an in-depth analysis of complestatin's core functions, detailing its molecular interactions, quantifiable effects on bacterial growth, and the signaling pathways it influences. Furthermore, this document outlines the detailed experimental protocols necessary to investigate its unique mode of action, offering a comprehensive resource for researchers in microbiology and drug development.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Complestatin, a member of the glycopeptide family of antibiotics, represents a significant advancement in this area. Unlike traditional glycopeptides such as vancomycin, which inhibit the synthesis of peptidoglycan, complestatin targets the crucial process of peptidoglycan remodeling.[1][2] This process, mediated by enzymes known as autolysins, is essential for bacterial cell growth, division, and separation.[3] By binding to peptidoglycan, complestatin effectively blocks the activity of these autolysins, leading to a bacteriostatic effect.[1][2]
Recent studies have also uncovered a secondary mechanism of action for complestatin: the inhibition of fatty acid synthesis.[1] This dual-action potential makes complestatin a particularly interesting subject for further investigation and development. This guide will delve into the technical details of complestatin's inhibitory effects, present quantitative data on its efficacy, and provide detailed methodologies for its study.
Mechanism of Action: A Two-Pronged Attack
Primary Mechanism: Inhibition of Peptidoglycan Remodeling
The primary antibacterial activity of complestatin stems from its ability to bind to the peptidoglycan layer of the bacterial cell wall. This binding event physically obstructs the action of autolysins, a class of peptidoglycan hydrolases responsible for cleaving specific bonds within the peptidoglycan meshwork.[1][2] This remodeling is a critical process that allows for the insertion of new peptidoglycan precursors during cell elongation and the separation of daughter cells after division.[3] By inhibiting autolysins, complestatin effectively traps the bacteria, preventing growth and proliferation.[4] This mode of action is distinct from antibiotics like penicillin, which prevent the building of the cell wall.[4]
Secondary Mechanism: Inhibition of Fatty Acid Synthesis
In addition to its primary target, complestatin has been shown to inhibit fatty acid synthesis in Staphylococcus aureus.[1] Specifically, it acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] The FASII pathway is essential for producing the fatty acids necessary for building and maintaining the bacterial cell membrane. The inhibition of this pathway represents a valuable, and often underexplored, target for antibacterial drug development.[1]
Quantitative Data on Complestatin's Efficacy
The following tables summarize the key quantitative data regarding the inhibitory activity of complestatin against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MIC) of Complestatin against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus (general) | 2 - 4 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 2 - 4 | [1] |
| Quinolone-Resistant S. aureus (QRSA) | 2 - 4 | [1] |
| Methicillin-Susceptible S. aureus (MSSA) | 2 - 4 | [1] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Complestatin
| Target Enzyme | IC50 (µM) | Bacterial Strain | Reference |
| Enoyl-ACP Reductase (FabI) | 0.3 - 0.6 | S. aureus | [1] |
Signaling Pathway: The VraSR Two-Component System
The bacterial response to cell wall stress, such as that induced by complestatin, is often mediated by two-component systems (TCSs). In S. aureus, the VraSR TCS plays a crucial role in regulating susceptibility to complestatin.[5][6] Inhibition of peptidoglycan remodeling by complestatin leads to cell wall stress, which is sensed by the histidine kinase VraS.[7] This triggers a phosphorylation cascade, leading to the activation of the response regulator VraR. Activated VraR then modulates the expression of a suite of genes involved in cell wall synthesis and repair, in an attempt to counteract the effects of the antibiotic.[5] Understanding this signaling pathway is critical for predicting and potentially overcoming resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of complestatin.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of complestatin is determined using the broth microdilution method.
Materials:
-
Complestatin stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain of interest
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh overnight culture of S. aureus in CAMHB.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare serial twofold dilutions of the complestatin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of complestatin that completely inhibits visible growth of the bacteria.
Autolysin Activity Assay (Triton X-100-Induced Lysis)
This assay measures the ability of complestatin to inhibit the autolytic activity of whole bacterial cells.
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB)
-
Complestatin
-
Triton X-100
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Grow S. aureus in TSB to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest the cells by centrifugation and wash them with cold, sterile water.
-
Resuspend the cells in 50 mM Tris-HCl (pH 7.5) to an OD600 of approximately 1.0.
-
Divide the cell suspension into two tubes. To one tube, add complestatin to the desired final concentration (e.g., 10x MIC). The other tube serves as the untreated control.
-
Incubate both tubes at 37°C for 30 minutes.
-
Induce lysis by adding Triton X-100 to a final concentration of 0.05%.
-
Monitor the decrease in OD600 over time at 30-minute intervals for up to 4 hours. A slower rate of lysis in the complestatin-treated sample indicates inhibition of autolysin activity.
Zymography for Peptidoglycan Hydrolase Activity
Zymography allows for the visualization of peptidoglycan hydrolase (autolysin) activity in a gel matrix.
Materials:
-
Staphylococcus aureus cell lysate
-
SDS-PAGE gels (10%) containing heat-killed S. aureus cells (0.2% w/v) as a substrate
-
Triton X-100
-
Tris-HCl buffer
Procedure:
-
Prepare cell lysates from S. aureus cultures.
-
Run the lysates on the substrate-containing SDS-PAGE gel under non-reducing conditions.
-
After electrophoresis, wash the gel with deionized water and then with a buffer containing 1% Triton X-100 to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0) at 37°C for 16-24 hours.
-
Clear zones in the opaque gel indicate areas of peptidoglycan hydrolysis by autolysins. The effect of complestatin can be assessed by pre-incubating the lysate with the antibiotic before loading it onto the gel.
Conclusion
Complestatin presents a compelling case for a new generation of antibiotics. Its unique dual mechanism of action, targeting both peptidoglycan remodeling and fatty acid synthesis, offers a potential solution to the growing problem of antibiotic resistance. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into this promising compound. A thorough understanding of its interaction with bacterial physiology, particularly the VraSR signaling pathway, will be crucial for its successful development into a clinical therapeutic. The methodologies outlined herein provide a solid foundation for researchers to build upon, ultimately contributing to the advancement of novel antimicrobial strategies.
References
- 1. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 2. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of the Complestatin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complestatin, a non-ribosomally synthesized peptide produced by Streptomyces lavendulae and other actinomycetes, has garnered significant interest in the scientific community due to its diverse and potent biological activities.[1][2] It is a member of the glycopeptide antibiotic family, a class of natural products renowned for their clinical significance.[1][2] The intricate molecular architecture of complestatin, characterized by a cyclic heptapeptide backbone with extensive cross-linking, is the basis for its ability to modulate various biological processes. This technical guide provides a comprehensive overview of the complestatin biosynthetic gene cluster (BGC), detailing the genetic organization, the functions of the encoded enzymes, and the experimental methodologies employed in its analysis.
The Complestatin Biosynthetic Gene Cluster: Genetic Organization and Function
The complestatin biosynthetic gene cluster (BGC) from Streptomyces lavendulae spans approximately 50-55 kilobases (kb) and comprises 16 open reading frames (ORFs) that orchestrate the assembly of this complex natural product.[1][2][3] The organization of the com BGC is a testament to the modular nature of microbial secondary metabolism, featuring genes encoding non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, precursor biosynthesis enzymes, and regulatory and transport proteins.
Data Presentation: Complestatin Biosynthetic Gene Cluster ORFs
The following table summarizes the key components of the complestatin BGC, their putative functions, and the characteristics of the corresponding protein products.
| ORF Designation | Protein Product | Size (amino acids) | Proposed Function |
| comA | ComA | 2154 | Non-ribosomal peptide synthetase, Module 1 (loading) and Module 2 |
| comB | ComB | 1089 | Non-ribosomal peptide synthetase, Module 3 |
| comC | ComC | 3632 | Non-ribosomal peptide synthetase, Modules 4, 5, and 6 |
| comD | ComD | 1459 | Non-ribosomal peptide synthetase, Module 7 and thioesterase (TE) domain |
| comE | ComE | 348 | Putative halogenase |
| comF | ComF | 348 | Putative halogenase |
| comG | HpgT | 417 | 4-hydroxyphenylglycine (Hpg) aminotransferase |
| comH | Hmo | 373 | 4-hydroxymandelate oxidase |
| comI | ComI | 404 | Cytochrome P450 monooxygenase |
| comJ | ComJ | 407 | Cytochrome P450 monooxygenase |
| comK | ComK | 398 | Ferredoxin |
| comL | HmaS | 200 | 4-hydroxymandelate synthase |
| comM | Pdh | 267 | Prephenate dehydrogenase |
| comN | ComN | 244 | Transcriptional regulator |
| comO | ComO | 587 | ABC transporter (efflux) |
| comP | ComP | 277 | ABC transporter (efflux) |
The Complestatin Biosynthetic Pathway
The biosynthesis of complestatin is a multi-step process that begins with the formation of the non-proteinogenic amino acid precursor, 4-hydroxyphenylglycine (Hpg), and culminates in a series of tailoring reactions on the assembled peptide backbone.
Precursor Biosynthesis: The Hpg Pathway
A key feature of the complestatin BGC is the presence of genes dedicated to the synthesis of the unusual amino acid 4-hydroxyphenylglycine (Hpg). This pathway begins with the conversion of prephenate, a precursor from the shikimate pathway, to 4-hydroxyphenylpyruvate by the action of prephenate dehydrogenase (Pdh, ComM).[4] Subsequently, 4-hydroxymandelate synthase (HmaS, ComL) catalyzes the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate.[4] The flavin-dependent 4-hydroxymandelate oxidase (Hmo, ComH) then oxidizes 4-hydroxymandelate to 4-hydroxybenzoylformate.[4] Finally, the pyridoxal phosphate-dependent aminotransferase HpgT (ComG) transfers an amino group to 4-hydroxybenzoylformate to yield L-Hpg.[5][6]
Non-Ribosomal Peptide Synthesis and Tailoring
The core structure of complestatin is assembled by a four-protein non-ribosomal peptide synthetase (NRPS) system (ComA, ComB, ComC, and ComD).[2] This enzymatic assembly line consists of seven modules, each responsible for the incorporation of a specific amino acid. The process is initiated by the loading of the first amino acid onto the first module of ComA. The subsequent modules then sequentially add the remaining amino acids, with the growing peptide chain being passed from one module to the next.
Following the assembly of the linear heptapeptide, a series of tailoring reactions occur, including halogenation and oxidative cross-linking, to yield the final complex structure of complestatin. The halogenases ComE and ComF are proposed to be responsible for the chlorination of specific amino acid residues. The cytochrome P450 monooxygenases, ComI and ComJ, are believed to catalyze the crucial intramolecular aryl-ether and aryl-aryl bond formations that create the characteristic bicyclic structure of complestatin.[2] Finally, the thioesterase (TE) domain of ComD releases the cyclized and modified peptide from the NRPS machinery.
Experimental Protocols
The elucidation of the complestatin biosynthetic pathway has been made possible through a combination of molecular genetics, biochemistry, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.
Cloning and Manipulation of the Complestatin BGC
a. Cosmid Library Construction and Screening:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces lavendulae using established protocols for actinomycetes.
-
Partial Digestion: The genomic DNA is partially digested with a restriction enzyme such as Sau3AI to generate large DNA fragments.
-
Cosmid Vector Ligation: The size-fractionated genomic DNA fragments (typically 30-40 kb) are ligated into a suitable cosmid vector, such as SuperCos1 or pWE15.
-
In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an appropriate E. coli host strain.
-
Library Screening: The cosmid library is screened by colony hybridization using probes derived from conserved regions of NRPS or P450 genes, which can be amplified by PCR using degenerate primers.
b. Heterologous Expression in Streptomyces lividans
-
Cosmid Transfer: The cosmid containing the complestatin BGC is transferred from E. coli to a suitable Streptomyces host strain, such as Streptomyces lividans TK24, via intergeneric conjugation.[3][7][8]
-
Culture and Induction: The recombinant S. lividans strain is cultured in a suitable production medium. Expression of the BGC can be induced by the addition of specific inducers if an inducible promoter is used in the expression vector.
-
Metabolite Extraction: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent, such as ethyl acetate or butanol, to recover the produced metabolites.
-
Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of complestatin and any novel analogues.
Purification and Biochemical Characterization of Biosynthetic Enzymes
a. Overexpression and Purification of His-tagged Proteins:
-
Gene Cloning: The gene of interest (e.g., comI, comJ, comG) is amplified by PCR and cloned into an E. coli expression vector that allows for the addition of a polyhistidine (His) tag to the N- or C-terminus of the protein.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein binds to the nickel resin, while other cellular proteins are washed away. The purified protein is then eluted with a buffer containing a high concentration of imidazole.[9]
b. Enzymatic Assays:
-
NRPS Adenylation Domain Assay: The activity of the adenylation (A) domains of the NRPS enzymes can be measured using a variety of methods, including the ATP-PPi exchange assay or colorimetric assays that detect the release of pyrophosphate.[10][11][12][13][14] These assays are crucial for determining the substrate specificity of each A-domain.
-
Cytochrome P450 Monooxygenase Assay: The activity of ComI and ComJ can be assayed by incubating the purified enzyme with the linear peptide substrate in the presence of a suitable redox partner system (e.g., ferredoxin and ferredoxin reductase) and NADPH. The reaction products can then be analyzed by HPLC-MS to identify the oxidatively cross-linked products.[15][16][17][18][19]
-
Hpg Biosynthesis Enzyme Assays: The activities of the Hpg biosynthesis enzymes (Pdh, HmaS, Hmo, and HpgT) can be assayed individually by providing the respective substrates and monitoring the formation of the products using HPLC or spectrophotometric methods.[4][5][6][20]
Conclusion
The analysis of the complestatin biosynthetic gene cluster has provided profound insights into the intricate enzymatic machinery responsible for the production of this potent bioactive molecule. The knowledge gained from these studies not only enhances our understanding of natural product biosynthesis but also opens up avenues for the engineered biosynthesis of novel complestatin analogues with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and drug discovery, facilitating further exploration of this fascinating biosynthetic pathway.
References
- 1. Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of New Complestatin Analogues by Heterologous Expression of the Complestatin Biosynthetic Gene Cluster from Streptomyces chartreusis AN1542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Online Pyrophosphate Assay for Analyzing Adenylation Domains of Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Characterization and Comparison of Two Steroid Hydroxylases CYP154C3-1 and CYP154C3-2 from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 (CYP105F2) from Streptomyces peucetius and its activity with oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Complestatin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complestatin, a non-ribosomal cyclic peptide isolated from Streptomyces lavendulae, and its structural analogs represent a class of natural products with a diverse and potent range of biological activities.[1][2] Initially identified as an inhibitor of the human complement system, the family's activities have been shown to extend to significant antiviral and antibacterial properties.[1] Structurally related to the glycopeptide antibiotics, complestatins feature a rigid, crosslinked architecture that enables high-affinity binding to various biological targets.[2][3] This guide provides a comprehensive overview of the known biological activities of complestatin and its key analogs, including chloropeptin, isocomplestatin, and complestatins A and B. It summarizes quantitative bioactivity data, details the experimental protocols used for their determination, and visualizes the key mechanisms of action and experimental workflows.
Anti-HIV Activity
Complestatin and its analogs exhibit potent anti-HIV activity through a dual mechanism of action: inhibition of viral entry by blocking the gp120-CD4 interaction and inhibition of viral replication by targeting the HIV-1 integrase enzyme.[4][5][6]
Mechanism 1: Inhibition of HIV Entry
Complestatin acts as an HIV entry inhibitor by interfering with the initial stage of viral infection: the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-lymphocytes.[5][7] This blockade prevents the conformational changes necessary for subsequent co-receptor binding and membrane fusion, effectively neutralizing the virus before it can enter the host cell.[7] The result is a marked inhibition of HIV-1-induced cytopathicity and the formation of syncytia (giant, multinucleated cells), which is a characteristic feature of HIV infection in vitro.[4]
Mechanism 2: Inhibition of HIV-1 Integrase
Certain analogs, such as isocomplestatin, have been identified as potent inhibitors of HIV-1 integrase.[8][9] This viral enzyme is crucial for integrating the reverse-transcribed viral DNA into the host cell's genome, a mandatory step for establishing a productive, long-term infection.[8] By inhibiting the strand transfer reaction catalyzed by integrase, these compounds halt the viral replication cycle.[8][9]
Quantitative Anti-HIV Activity Data
The anti-HIV activities of complestatin and its analogs have been quantified using various in vitro assays. The data below summarizes key inhibitory concentrations.
| Compound | Assay | Target/Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |
| Complestatin | HIV-1 Antigen Expression | MT-4 Cells | 1.5 µg/mL | [4] |
| HIV-1 Induced Cytopathicity | MT-4 Cells | 2.2 µg/mL (1.6 µM) | [4][5] | |
| Syncytium Formation | MOLT-4 Cells | 0.9 µg/mL (0.5 µM) | [4][5] | |
| gp120-CD4 Binding | - | 1.3 µM | [5] | |
| Isocomplestatin | HIV-1 Replication | Virus-infected cells | 200 nM | [8][9] |
| HIV-1 Integrase (Coupled Assay) | Enzyme | 200 nM | [8][9] | |
| HIV-1 Integrase (Strand Transfer) | Enzyme | 4 µM | [8][9] | |
| Chloropeptin I | gp120-CD4 Binding | - | 2.0 µM | [5] |
| HIV-1 Induced Cytopathicity | MT-4 Cells | 1.7 µM | [5] | |
| Syncytium Formation | MOLT-4 Cells | 1.1 µM | [5] |
Antibacterial Activity
Complestatin and the related compound corbomycin exhibit a novel mechanism of antibacterial action, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12] This activity is distinct from other glycopeptide antibiotics like vancomycin.[10] The primary mechanisms are the inhibition of peptidoglycan remodeling and the disruption of fatty acid synthesis.
Mechanism 1: Inhibition of Peptidoglycan Remodeling
The most distinct antibacterial mechanism of complestatin is its ability to bind to bacterial peptidoglycan (the structural component of the cell wall) and block the action of autolysins.[11][12] Autolysins are essential bacterial enzymes that break down the peptidoglycan to allow for cell growth, division, and separation.[13] By preventing this breakdown, complestatin traps the bacteria in a structural "prison," inhibiting their expansion and division, which ultimately leads to a bacteriostatic effect.[11]
The susceptibility of S. aureus to complestatin is influenced by the VraSR two-component system, a sensory network that regulates cell wall homeostasis.[13][14] Deletion of the vraSR genes increases bacterial susceptibility to complestatin.[14]
Mechanism 2: Inhibition of Fatty Acid Synthesis
Complestatin has also been identified as a potent inhibitor of bacterial fatty acid synthesis (FAS).[10] Specifically, it targets the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[10] This inhibition is selective for the bacterial FAS pathway, which is distinct from its mammalian counterpart, making it an attractive target for antibacterial drug development.[10]
Quantitative Antibacterial Activity Data
The antibacterial efficacy of complestatin is typically measured by its Minimum Inhibitory Concentration (MIC).
| Compound | Organism | Activity (MIC) | Reference |
| Complestatin | Staphylococcus aureus | 2–4 µg/mL | [10] |
| Methicillin-resistant S. aureus (MRSA) | 2–4 µg/mL | [10] | |
| Quinolone-resistant S. aureus (QRSA) | 2–4 µg/mL | [10] | |
| Enterococci spp. | 2–4 µg/mL | [10] | |
| Bacilli spp. | 2–4 µg/mL | [10] | |
| Streptococcus pneumoniae | 16 µg/mL | [10] |
| Compound | Enzyme Target | Activity (IC₅₀) | Reference |
| Complestatin | S. aureus FabI | 0.3–0.6 µM | [10] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key assays used to determine the biological activity of complestatin and its analogs.
General Workflow for Bioactivity Screening
References
- 1. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Bacterial Autolysins by Zymogram Analysis [ouci.dntb.gov.ua]
- 3. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. pnas.org [pnas.org]
- 6. abnova.com [abnova.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of gp120 Binding Sites on CXCR4 by Using CD4-Independent Human Immunodeficiency Virus Type 2 Env Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Requirement of Autolytic Activity for Bacteriocin-Induced Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Isolation of Complestatin from Streptomyces lavendulae: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Complestatin, a potent peptide inhibitor, was first identified as a substance with strong anti-complement activity.[1] It is a secondary metabolite produced by the soil bacterium Streptomyces lavendulae, specifically the SANK 60477 strain.[1] Structurally, complestatin is a complex cyclic peptide containing unusual amino acids, which contributes to its significant biological activities.[1] Later research identified it as being identical to chloropeptin II and recognized its potential as an inhibitor of HIV-1 entry and integrase. Its unique mode of action and complex structure have made it a subject of considerable interest in drug discovery and development.
This technical guide provides an in-depth overview of the initial isolation and purification of complestatin from the mycelium of Streptomyces lavendulae, based on the foundational methodologies described in early reports. The document details the fermentation, extraction, and purification protocols and presents the physicochemical and spectroscopic data of the isolated compound.
Physicochemical and Spectroscopic Data of Complestatin
The initial characterization of complestatin yielded critical data for its identification and structural elucidation. The following tables summarize the key quantitative findings.
Table 1: Physicochemical Properties of Complestatin
| Property | Value |
| Molecular Formula | C₆₁H₄₅N₇O₁₅Cl₆ |
| Molecular Weight | 1325 |
| Appearance | White Powder |
| Melting Point | >300°C (decomposes) |
| Optical Rotation [α]D | +16.3° (c=1.6, DMSO) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in methanol; Insoluble in water, chloroform |
Table 2: Spectroscopic Data for Complestatin
| Spectroscopy | Details |
| UV λmax (Methanol) | 280 nm |
| IR (KBr) νmax cm⁻¹ | 3400, 1660, 1510, 1240, 820 |
| ¹H NMR (DMSO-d₆) δ (ppm) | Key shifts include signals in the aromatic region (6.5-8.0 ppm) and multiple amide proton signals (>8.0 ppm), characteristic of a complex peptide structure. |
| ¹³C NMR (DMSO-d₆) δ (ppm) | Signals corresponding to multiple carbonyl carbons (~170 ppm), aromatic carbons (110-160 ppm), and alpha-carbons of amino acids. |
Experimental Protocols
The isolation of complestatin is a multi-step process involving fermentation of the producing organism, extraction of the compound from the bacterial mycelium, and a series of chromatographic purification steps.
Fermentation of Streptomyces lavendulae SANK 60477
The production of complestatin is achieved through submerged fermentation of S. lavendulae.
-
Producing Organism: Streptomyces lavendulae SANK 60477
-
Culture Medium: A suitable production medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. A typical medium composition would be:
-
Soluble Starch: 2.0%
-
Glucose: 1.0%
-
Soybean Meal: 1.5%
-
Yeast Extract: 0.5%
-
NaCl: 0.3%
-
K₂HPO₄: 0.1%
-
CaCO₃: 0.2%
-
-
Fermentation Conditions:
-
Temperature: 28-30°C
-
pH: Maintained at 6.5-7.0
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: 200-250 rpm
-
Incubation Time: 5-7 days
-
Extraction of Crude Complestatin
Complestatin is an intracellular metabolite, and therefore, the primary extraction is performed on the mycelial cake.
-
Harvesting: At the end of the fermentation period, the culture broth is harvested.
-
Mycelium Separation: The broth is centrifuged or filtered (e.g., using a Buchner funnel) to separate the mycelium from the culture supernatant.
-
Mycelial Extraction:
-
The wet mycelial cake is extracted multiple times with an organic solvent such as acetone or methanol to disrupt the cells and solubilize the compound.
-
The solvent extracts are combined and concentrated under reduced pressure to yield an aqueous suspension.
-
-
Solvent Partitioning:
-
The aqueous concentrate is then extracted with a water-immiscible organic solvent, typically ethyl acetate, at a neutral or slightly acidic pH.
-
The ethyl acetate layers, containing the crude complestatin, are combined.
-
-
Crude Extract Preparation: The combined ethyl acetate extract is washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness under vacuum to yield a crude solid extract.
Purification of Complestatin
The crude extract is subjected to a sequence of chromatographic techniques to isolate pure complestatin.
-
Adsorption Chromatography (Diaion HP-20):
-
The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a Diaion HP-20 (or equivalent polystyrene-divinylbenzene resin) column.
-
The column is washed with water and then eluted with a stepwise gradient of increasing methanol or acetone concentration in water.
-
Fractions are collected and assayed for anti-complement activity to identify the complestatin-containing fractions.
-
-
Silica Gel Chromatography:
-
The active fractions from the previous step are combined, concentrated, and applied to a silica gel column.
-
The column is eluted with a solvent system such as a chloroform-methanol gradient.
-
Fractions containing complestatin are identified by thin-layer chromatography (TLC) and biological assay.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using reversed-phase preparative HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid).
-
Detection: UV at 280 nm.
-
Fractions corresponding to the major peak are collected, combined, and lyophilized to yield pure complestatin as a white powder.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of complestatin.
Conclusion
The initial isolation of complestatin from Streptomyces lavendulae laid the groundwork for understanding its potent biological activities. The process, involving controlled fermentation, targeted extraction from the mycelium, and a multi-stage chromatographic purification, is a classic example of natural product discovery. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to work with complestatin and other complex secondary metabolites from actinomycetes.
References
Complestatin: An In-depth Technical Guide on its Role as an Anti-Complement Agent
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and tissue damage in a variety of diseases. This has spurred the development of complement inhibitors as potential therapeutics. This technical guide focuses on complestatin, a naturally derived peptide with potent anti-complement activity. We will delve into its origins, chemical properties, and known biological effects. Due to the limited detailed mechanistic data available for complestatin, this guide will also provide a comprehensive overview of the methodologies and signaling pathways relevant to complement inhibition, drawing parallels with the well-characterized synthetic complement inhibitor, compstatin, to offer a thorough understanding of this therapeutic area.
Introduction to Complestatin
Complestatin is a potent inhibitor of the complement system isolated from the mycelium of the bacterium Streptomyces lavendulae SANK 60477.[1][2] It is a cyclic peptide with the chemical formula C₆₁H₄₅N₇O₁₅Cl₆ and a molecular weight of 1325.[1][2] Structurally, it is a chloropeptin and contains unusual amino acids, including D-(-)-4-hydroxyphenylglycine and D-(-)-3,5-dichloro-4-hydroxyphenylglycine.[1][2]
Early studies have demonstrated that complestatin effectively inhibits the hemolysis of sensitized sheep erythrocytes mediated by both guinea pig and human complement.[1][2] Furthermore, in vivo studies in guinea pigs have shown that intravenous administration of complestatin can strongly inhibit systemic anaphylactic shock, likely by blocking the generation of the anaphylatoxins C3a and C5a.[1][2]
Quantitative Data on Complestatin's Anti-Complement Activity
The inhibitory activity of complestatin has been quantified using hemolytic assays. The available data is summarized in the table below.
| Assay | Complement Source | IC50 | Reference |
| Hemolysis of sensitized sheep erythrocytes | Guinea Pig | 0.4 µg/ml | [1][2] |
| Hemolysis of sensitized sheep erythrocytes | Human | 0.7 µg/ml | [1][2] |
Mechanism of Action of Complement Inhibition
While the precise molecular target of complestatin within the complement cascade has not been definitively elucidated, its ability to block the generation of C3a and C5a suggests an upstream point of intervention.[1][2] To understand the potential mechanisms, it is instructive to examine the complement pathways and the action of well-characterized inhibitors.
The complement system is activated through three main pathways: the classical, alternative, and lectin pathways. All three pathways converge at the cleavage of the central component, C3, into C3a and C3b by an enzyme complex called C3 convertase. C3b then participates in the formation of C5 convertase, which cleaves C5 into the potent anaphylatoxin C5a and C5b, the latter initiating the formation of the membrane attack complex (MAC).
A well-studied complement inhibitor, compstatin, is a synthetic cyclic peptide that specifically binds to C3, preventing its cleavage by C3 convertase. This action effectively shuts down all three complement pathways. Given that complestatin also inhibits the generation of C3a and C5a, it is plausible that it acts at a similar crucial juncture in the complement cascade.
Signaling Pathway of Complement Activation and Inhibition
The following diagram illustrates the three pathways of complement activation and highlights the central role of C3, a likely target for inhibitors like complestatin.
Experimental Protocols for Assessing Anti-Complement Activity
Hemolytic Assay
The hemolytic assay is a functional assay that measures the ability of the complement system to lyse antibody-sensitized red blood cells. Inhibition of this lysis is a measure of the anti-complement activity of a test compound.
Principle: Sheep red blood cells (SRBCs) are coated with anti-SRBC antibodies (IgM or IgG). When incubated with a source of complement (e.g., normal human serum), the classical pathway is activated, leading to the formation of the MAC and subsequent lysis of the SRBCs. The release of hemoglobin is measured spectrophotometrically. A complement inhibitor will prevent this lysis in a dose-dependent manner.
General Protocol:
-
Preparation of Sensitized SRBCs: Wash sheep red blood cells with a suitable buffer (e.g., gelatin veronal buffer, GVB). Incubate the SRBCs with a sub-agglutinating concentration of anti-SRBC antibody for 30 minutes at 37°C. Wash the sensitized SRBCs to remove unbound antibody.
-
Assay Setup: In a 96-well plate, perform serial dilutions of the complement inhibitor (e.g., complestatin) in buffer. Add a fixed, predetermined dilution of normal human serum (as the complement source) to each well.
-
Incubation: Add the sensitized SRBCs to each well. Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Measurement: Centrifuge the plate to pellet the intact SRBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm.
-
Controls: Include controls for 0% lysis (sensitized SRBCs in buffer only) and 100% lysis (sensitized SRBCs in water).
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
C3 Deposition ELISA
This enzyme-linked immunosorbent assay (ELISA) measures the deposition of C3 fragments (typically C3b) on a surface that activates the complement cascade. It is a more specific assay for assessing the inhibition of the central step of complement activation.
Principle: A microplate is coated with an activator of the classical pathway (e.g., aggregated IgG) or the alternative pathway (e.g., zymosan). When normal human serum is added, the complement cascade is initiated, leading to the covalent deposition of C3b on the plate surface. The amount of deposited C3b is then detected using a specific anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A complement inhibitor will reduce the amount of C3b deposition.
General Protocol:
-
Plate Coating: Coat a 96-well microplate with a complement activator (e.g., human IgG) overnight at 4°C. Wash the plate and block with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Assay Setup: In a separate plate, prepare serial dilutions of the complement inhibitor in a suitable buffer. Add a fixed dilution of normal human serum to each well containing the inhibitor and pre-incubate briefly.
-
Complement Activation: Transfer the serum/inhibitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at 37°C to allow for complement activation and C3b deposition.
-
Detection: Wash the plate to remove unbound serum components. Add an HRP-conjugated anti-human C3b antibody and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate thoroughly. Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of C3b deposition for each inhibitor concentration and determine the IC50 value.
Conclusion
Complestatin is a potent, naturally occurring anti-complement peptide that shows significant promise for the therapeutic inhibition of the complement system. While its precise mechanism of action requires further investigation, its ability to inhibit hemolysis and anaphylatoxin production points to a critical role in modulating the early stages of the complement cascade. The experimental protocols and pathway diagrams provided in this guide, drawn from established methodologies in the field of complement research, offer a framework for the further characterization of complestatin and other novel complement inhibitors. Continued research into the specific molecular interactions of complestatin will be crucial for its potential development as a therapeutic agent for complement-mediated diseases.
References
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Assay for Complestatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complestatin, a glycopeptide antibiotic, has garnered significant interest within the scientific community due to its novel mechanism of action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike many antibiotics that inhibit cell wall synthesis, complestatin uniquely functions by preventing the breakdown of the bacterial cell wall, a crucial process for cell division and growth.[1] This distinct mechanism involves binding to peptidoglycan and blocking the action of autolysins, which are essential hydrolases for remodeling the cell wall.[2] Additionally, studies have indicated that complestatin exerts its antibacterial effects by inhibiting fatty acid synthesis, further highlighting its multifaceted approach to bacterial growth inhibition.[3] These unique modes of action make complestatin a promising candidate for the development of new therapeutics to combat antibiotic-resistant infections.
This document provides a detailed protocol for determining the in vitro antibacterial activity of complestatin using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Mechanism of Action of Complestatin
Complestatin exhibits a dual mechanism of action that distinguishes it from other glycopeptide antibiotics. Its primary modes of antibacterial activity are:
-
Inhibition of Peptidoglycan Hydrolysis: Complestatin binds to the peptidoglycan layer of the bacterial cell wall. This binding event physically obstructs the activity of autolysins, which are enzymes responsible for cleaving the peptidoglycan during cell growth and division. By preventing this breakdown, complestatin effectively traps the bacteria within their own cell walls, inhibiting expansion and replication.[1]
-
Inhibition of Fatty Acid Synthesis: Complestatin has also been shown to be a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase, which is a key enzyme in the bacterial fatty acid synthesis pathway. This inhibition disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane.[3]
The following diagram illustrates the proposed mechanisms of action of complestatin.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Complestatin
The following table summarizes the reported MIC values of complestatin against various Gram-positive bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Wild-type | 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2-4 |
| Staphylococcus aureus | Quinolone-Resistant (QRSA) | 2-4 |
| Staphylococcus aureus MW2 | Wild-type | 2 |
| Staphylococcus aureus MW2 ΔXV | Multiple TCS mutant | 1.25 |
| Bacillus subtilis | - | 2-4 |
| Enterococcus faecalis | - | 2-4 |
Experimental Protocol: Broth Microdilution Assay for Complestatin
This protocol details the steps for determining the MIC of complestatin against Gram-positive bacteria.
Materials
-
Complestatin
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Experimental Workflow Diagram
Step-by-Step Methodology
-
Preparation of Complestatin Stock Solution:
-
Dissolve complestatin in DMSO to a high concentration (e.g., 1 mg/mL).
-
Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the complestatin working solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well.
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
-
Controls:
-
Positive Control (Growth Control): A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum. This well should show bacterial growth.
-
Negative Control (Sterility Control): A well containing 100 µL of uninoculated CAMHB. This well should remain clear.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of complestatin at which there is no visible growth of the bacteria.
-
Conclusion
The provided protocol offers a standardized method for evaluating the in vitro antibacterial activity of complestatin. Given its unique mechanism of action, complestatin represents a valuable lead compound for the development of novel antibiotics to address the growing challenge of antimicrobial resistance. Further investigations, including time-kill assays and in vivo efficacy studies, are warranted to fully characterize its therapeutic potential.
References
- 1. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 2. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
Determining the Minimum Inhibitory Concentration (MIC) of Complestatin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complestatin, a complex glycopeptide antibiotic, has garnered significant interest due to its novel dual mechanism of action against Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of complestatin using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it presents a summary of reported MIC values and visual representations of complestatin's mechanisms of action to support research and drug development efforts.
Introduction
Complestatin exerts its antimicrobial effects through two primary pathways: the inhibition of peptidoglycan remodeling and the disruption of fatty acid synthesis.[1][2] Unlike many antibiotics that prevent the synthesis of the bacterial cell wall, complestatin and the related compound corbomycin act by binding to peptidoglycan and blocking the action of autolysins.[2] Autolysins are essential enzymes that remodel the cell wall during bacterial growth and division. By inhibiting these enzymes, complestatin effectively traps the bacteria within their own cell walls, preventing expansion and proliferation.[1][2]
Simultaneously, complestatin has been shown to be a potent inhibitor of bacterial fatty acid synthesis, a pathway crucial for the production of cell membrane components.[1] Specifically, it targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in this process.[1] This dual-pronged attack makes complestatin a promising candidate for combating antibiotic resistance.
Accurate determination of the MIC is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely accepted technique for this purpose.[3][4] This application note provides a step-by-step protocol for determining the MIC of complestatin, along with data presentation and visualizations to aid in its application.
Data Presentation: Complestatin MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of complestatin against various Gram-positive bacteria.
| Bacterial Species | Strain | Resistance Profile | Complestatin MIC (µg/mL) | Reference |
| Staphylococcus aureus | RN4220 | - | 2-4 | [1] |
| Staphylococcus aureus | - | Methicillin-Resistant (MRSA) | 2-4 | [1] |
| Staphylococcus aureus | - | Quinolone-Resistant (QRSA) | 2-4 | [1] |
| Staphylococcus aureus | Wild-type | Methicillin-Sensitive (MSSA) | 2 | [5] |
| Staphylococcus aureus | ΔvraSR mutant | Methicillin-Sensitive (MSSA) | 1.25 | [5] |
| Enterococcus faecalis | - | - | 2-4 | [1] |
| Bacillus subtilis | 168 | - | 2-4 | [1] |
Experimental Protocol: Broth Microdilution for Complestatin MIC Determination
This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[4][6]
Materials:
-
Complestatin (analytical grade)
-
Appropriate solvent for complestatin (e.g., DMSO, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains for testing (e.g., S. aureus, E. faecalis, B. subtilis)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
Procedure:
-
Preparation of Complestatin Stock Solution:
-
Accurately weigh a precise amount of complestatin powder.
-
Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 128 µg/mL for a final test range of 0.125 to 64 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the complestatin working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well will be approximately 110 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). A reading aid, such as a viewing box, may be used.
-
The MIC is defined as the lowest concentration of complestatin that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of complestatin.
Signaling Pathways of Complestatin Action
References
- 1. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. standardsclub.com [standardsclub.com]
Application Notes and Protocols: Total Synthesis of Complestatin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of complestatin and its derivatives, complestatin A and B. This document includes summaries of key quantitative data, detailed experimental protocols for pivotal synthetic steps, and visualizations of the synthetic workflows and biological mechanisms of action.
Introduction to Complestatin
Complestatin, also known as chloropeptin II, is a potent bicyclic hexapeptide natural product isolated from Streptomyces lavendulae.[1] It has garnered significant attention due to its diverse biological activities, including anti-complement, anti-HIV, and antibacterial properties.[1][2][3] Its complex molecular architecture, featuring a strained 16-membered macrocycle and a unique biaryl linkage to a tryptophan residue, has made it a challenging target for total synthesis.[1][4] The successful total synthesis of complestatin by the Boger group paved the way for the synthesis of its oxidized derivatives, complestatin A and B, and enabled further investigation into their structure-activity relationships.[1][5]
Complestatin exhibits its biological effects through multiple mechanisms. As an anti-HIV agent, it is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[2] Its antibacterial activity stems from at least two distinct mechanisms: the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI), and a novel mechanism of inhibiting peptidoglycan remodeling by blocking the action of autolysins.[6][7]
Total Synthesis of Complestatin and Key Derivatives
The total synthesis of complestatin represents a significant achievement in natural product synthesis. A key feature of the strategy developed by Boger and colleagues is an intramolecular Larock indole synthesis for the crucial macrocyclization step.[1][8] This approach also allows for the synthesis of chloropeptin I through a single-step acid-catalyzed rearrangement of complestatin.[1]
Key Synthetic Strategies
The synthesis of complestatin is a multi-step process involving the assembly of seven modified amino acid subunits.[1] A pivotal step is the atroposelective intramolecular Larock indole annulation to form the strained 16-membered biaryl ring system.[9] The order of macrocyclization reactions has been explored to optimize the synthesis.[9]
The synthesis of complestatin A and B is achieved through the divergent oxidation of the indole moiety of complestatin.[5] This strategic oxidation leverages the inherent strain of the complestatin macrocycle.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of complestatin and its derivatives.
Table 1: Key Macrocyclization Reactions in Complestatin Synthesis
| Reaction Step | Precursor | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Atropisomeric Ratio (R:S) | Reference |
| Larock Macrocyclization | Acyclic Peptide Precursor (20) | Macrocyclic Indole (21) | Pd(OAc)₂, DtBPF, Et₃N | Toluene/CH₃CN (1:1) | 110 | 1 | 89 (combined) | 4:1 | [1] |
| Biaryl Ether Formation | Acyclic Peptide Precursor (29) | ABCD Ring System (30) | K₂CO₃, 18-crown-6 | THF | 60 | 12 | up to 95 | 5:1 | [9] |
| Second Generation Larock Macrocyclization | Acyclic Peptide Precursor (36) | Macrocyclic Indole (37) | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Dioxane/H₂O | 100 | 1 | 56 | >20:1 | [9] |
Table 2: Synthesis of Complestatin A and B from Complestatin (Chloropeptin II)
| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Complestatin A | Complestatin | conc. HCl | DMSO | 22 | 24-48 | 93 | [5] |
| Complestatin A | Complestatin | NBS (1 equiv) | THF/H₂O | 22 | 0.5 | 82 | [5] |
| Complestatin B | Complestatin | 1. NCS, THF/H₂O; 2. Cs₂CO₃ | DMF/H₂O | 22 | - | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of complestatin and its derivatives, based on the publications by Boger and co-workers.
Protocol 1: Intramolecular Larock Indole Annulation for Macrocyclization
This protocol describes the key macrocyclization step to form the DEF ring system of complestatin.
Procedure:
-
To a solution of the acyclic precursor 20 (1 equivalent) in a 1:1 mixture of toluene and acetonitrile (to a final concentration of 1 mM) is added triethylamine (1.3 equivalents).
-
The solution is degassed with argon for 15 minutes.
-
Palladium(II) acetate (1.1 equivalents) and the bidentate ligand DtBPF (1.3 equivalents) are added under an argon atmosphere.
-
The reaction mixture is heated to reflux at 110 °C for 1 hour.
-
After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the macrocyclic product 21 and its atropisomer.
Protocol 2: Synthesis of Complestatin A via HCl-DMSO Oxidation
This protocol details the single-step oxidation of complestatin to complestatin A.
Procedure:
-
To a solution of complestatin (1 equivalent) in dimethyl sulfoxide (DMSO) is added concentrated hydrochloric acid.
-
The reaction mixture is stirred at 22 °C for 24-48 hours. Additional concentrated HCl may be added after 24 hours if needed to drive the reaction to completion.
-
The reaction is monitored by HPLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to afford complestatin A.
Protocol 3: Synthesis of Complestatin A via NBS Oxidation
This protocol provides an alternative single-step oxidation of complestatin to complestatin A.
Procedure:
-
To a solution of complestatin (1 equivalent) in a mixture of tetrahydrofuran (THF) and water is added N-bromosuccinimide (NBS, 1 equivalent).
-
The reaction mixture is stirred at 22 °C for 30 minutes.
-
The reaction is monitored by HPLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield complestatin A.
Protocol 4: Two-Step, Single-Pot Synthesis of Complestatin B
This protocol describes the conversion of complestatin to complestatin B.
Procedure:
-
To a solution of complestatin (1 equivalent) in a mixture of THF and water is added N-chlorosuccinimide (NCS).
-
The reaction is stirred at 22 °C.
-
After the formation of the intermediate, cesium carbonate (Cs₂CO₃) is added to the reaction mixture in a solution of dimethylformamide (DMF) and water.
-
The reaction is stirred until completion, monitored by HPLC.
-
The reaction mixture is worked up by dilution with water and extraction with an organic solvent.
-
The combined organic extracts are dried and concentrated.
-
The crude product is purified by preparative HPLC to afford complestatin B.
Mechanisms of Action: Signaling Pathways and Workflows
The diverse biological activities of complestatin are a result of its interaction with multiple molecular targets. The following diagrams illustrate the key mechanisms of action and the synthetic workflow.
Caption: Synthetic workflow for complestatin and its derivatives.
Caption: Inhibition of HIV-1 replication by complestatin.
Caption: Dual antibacterial mechanisms of complestatin.
References
- 1. Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of isocomplestatin, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human immunodeficiency virus type-1-induced syncytium formation and cytopathicity by complestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of chloropeptin II (complestatin) and chloropeptin I. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 7. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Complestatin A and B (Neuroprotectin A and B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complestatin A and B, also known as neuroprotectin A and B, are structurally complex bicyclic hexapeptides isolated from Streptomyces species.[1][2] These natural products have garnered significant interest within the scientific community due to their potent biological activities. Initially identified as inhibitors of HIV-1 integrase, subsequent research has revealed their neuroprotective properties, specifically in shielding cultured neurons from excitotoxicity induced by glutamate and kainate.[1] The mechanism of this neuroprotection is attributed to their function as noncompetitive antagonists of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors, thereby preventing excessive calcium ion influx and subsequent neuronal death.[3][4] Furthermore, complestatins have demonstrated antibacterial activity through the inhibition of fatty acid synthesis. The intricate molecular architecture and promising therapeutic potential of complestatins A and B make their chemical synthesis a critical area of research for enabling further biological evaluation and the development of novel therapeutic agents.
Synthesis Overview
The total synthesis of complestatin A and B has been achieved through a divergent strategy starting from the precursor chloropeptin II (complestatin). The key transformation involves the selective oxidation of the indole moiety of chloropeptin II. The overall synthetic approach, pioneered by the Boger group, relies on a robust macrocyclization strategy to construct the strained bicyclic core of chloropeptin II, followed by oxidative conversion to complestatin A and B.[1][5][6][7][8]
A critical step in the synthesis of the chloropeptin II precursor is the intramolecular Larock indole synthesis, a palladium-catalyzed reaction for macrocyclization.[6][7][9] This reaction has been optimized to achieve high yields and good atropodiastereoselectivity, favoring the natural isomer.[9] Once chloropeptin II is obtained, it can be selectively oxidized to either complestatin A (a 2-oxindole) or complestatin B (a 3-hydroxy-2-oxindole).[1]
Quantitative Data
The following table summarizes the yields for the key oxidative transformations from chloropeptin II to complestatin A and B.
| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation of Chloropeptin II | 1. HCl, DMSO | Complestatin A | 93 | [1] |
| Oxidation of Chloropeptin II | 2. NBS, THF-H₂O | Complestatin A | 82 | [1] |
| Oxidation of Chloropeptin II | 1. NCS, THF-H₂O; 2. Cs₂CO₃, DMF-H₂O | Complestatin B | Not explicitly stated in abstract | [1] |
Experimental Protocols
Protocol 1: Synthesis of Complestatin A from Chloropeptin II (HCl-DMSO Method)
Materials:
-
Chloropeptin II (complestatin)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve chloropeptin II in anhydrous DMSO.
-
Add a reagent amount of concentrated HCl to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
If the reaction is not complete after 24 hours, add an additional portion of concentrated HCl.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford complestatin A.[1]
Protocol 2: Synthesis of Complestatin A from Chloropeptin II (NBS Method)
Materials:
-
Chloropeptin II (complestatin)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve chloropeptin II in a mixture of THF and water.
-
Add one equivalent of NBS to the solution at 22 °C.
-
Stir the reaction mixture for 30 minutes. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield complestatin A.[1]
Protocol 3: Synthesis of Complestatin B from Chloropeptin II
Materials:
-
Chloropeptin II (complestatin)
-
N-Chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a single pot, treat a solution of chloropeptin II in a THF-water mixture with NCS.
-
After the initial reaction, add Cs₂CO₃ and DMF to the reaction mixture.
-
Stir the mixture until the transformation to complestatin B is complete, as monitored by TLC or HPLC.
-
Work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain complestatin B.[1]
Visualizations
Caption: Synthetic workflow for complestatin A and B.
Caption: Neuroprotective mechanism of complestatins.
Caption: Putative downstream signaling pathways.
References
- 1. Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotectins A and B, bicyclohexapeptides protecting chick telencephalic neurons from excitotoxicity. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Complestatin to Investigate Bacterial Peptidoglycan Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: An Evolving Understanding of Complestatin's Mechanism
Complestatin is a glycopeptide antibiotic that has been the subject of renewed interest due to its novel mechanism of action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Initially grouped with antibiotics like vancomycin, it was presumed to function by inhibiting the synthesis of peptidoglycan (PG), the primary component of the bacterial cell wall. However, recent groundbreaking research has revealed a different and unique mechanism.
Current evidence demonstrates that complestatin does not directly inhibit the enzymatic machinery responsible for building the peptidoglycan structure. Instead, it exerts its antibacterial effect by binding to peptidoglycan and blocking the action of autolysins.[1] Autolysins are essential bacterial enzymes that controllably break down and remodel the cell wall, a process crucial for cell growth, division, and separation. By preventing this necessary remodeling, complestatin effectively traps the bacteria within their own cell walls, leading to morphological defects and cessation of growth.[1] This updated understanding positions complestatin as a valuable molecular probe for studying the complex processes of cell wall dynamics and the function of autolytic enzymes.
Mechanism of Action: Inhibition of Peptidoglycan Remodeling
The classical model of cell wall synthesis inhibition, employed by antibiotics like penicillin and vancomycin, involves targeting the enzymes that build the peptidoglycan polymer or the precursor molecules themselves. This leads to a weakened cell wall and eventual cell lysis.
Complestatin operates via a fundamentally different strategy. It binds to the mature peptidoglycan sacculus and, in doing so, obstructs the activity of peptidoglycan hydrolases (autolysins). These enzymes are critical for cleaving bonds within the peptidoglycan meshwork to allow for the insertion of new material during cell elongation and to separate daughter cells after division. By inhibiting these remodeling enzymes, complestatin leads to a bacteriostatic effect, characterized by a distinct phenotype of cell clumping and aberrant morphology, as cells are unable to properly divide and separate.[2][3]
Figure 1. Contrasting mechanisms of cell wall active antibiotics.
Data Presentation: Quantitative Analysis of Complestatin Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of complestatin against key Gram-positive bacteria and its inhibitory effect on cell adhesion, a downstream consequence of autolysin inhibition.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 - 4 | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 2 - 4 | [4] |
| Quinolone-Resistant S. aureus (QRSA) | 2 - 4 | [4] |
| Bacillus subtilis | 4 | |
| Enterococcus faecalis | 4 |
Table 1. Minimum Inhibitory Concentrations (MICs) of Complestatin.
| Assay | Target Organism | IC₅₀ (µg/mL) | Reference |
| Fibronectin Adhesion Assay | MRSA USA300 JE2 | ~0.125 | [2][3] |
Table 2. Half-maximal Inhibitory Concentration (IC₅₀) of Complestatin in a cell-based assay.
Experimental Protocols
The following protocols provide detailed methodologies to investigate the effects of complestatin on bacterial cell wall dynamics.
Figure 2. General experimental workflow for studying complestatin's effects.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of complestatin that inhibits the visible growth of a bacterial strain.
Materials:
-
Complestatin stock solution (e.g., in DMSO)
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute the suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Complestatin Dilutions:
-
Perform a two-fold serial dilution of the complestatin stock solution in CAMHB across the wells of a 96-well plate. Typical concentration ranges to test are from 64 µg/mL down to 0.06 µg/mL.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the complestatin dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of complestatin that completely inhibits bacterial growth (i.e., the first clear well).
-
Protocol 2: Triton X-100-Induced Autolysis Assay
This assay measures the ability of complestatin to inhibit the natural autolytic activity of bacteria, which can be induced by detergents like Triton X-100.
Materials:
-
S. aureus strain (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) supplemented with 1 M NaCl
-
Complestatin
-
Washing Buffer: 50 mM Tris-HCl (pH 7.5)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5) with 0.05% (v/v) Triton X-100
-
96-well plate and microplate reader
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the culture to an OD₆₀₀ of 0.1 in TSB supplemented with 1 M NaCl. For the treated sample, add a sub-inhibitory concentration of complestatin (e.g., 0.5 µg/mL).[2]
-
Incubate at 37°C with shaking for approximately 3 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 4,000 x g for 10 min at 4°C).
-
Wash the cell pellets twice with ice-cold distilled water or washing buffer.
-
-
Induce Lysis:
-
Resuspend the washed cells in the Lysis Buffer to a starting OD₆₀₀ of approximately 0.8-1.0.
-
Dispense 200 µL of the cell suspension into the wells of a 96-well plate.
-
-
Monitor Autolysis:
-
Incubate the plate at 30°C with shaking in a microplate reader.
-
Measure the OD₅₈₀ or OD₆₀₀ at regular intervals (e.g., every 30 minutes) for 4-6 hours.[2]
-
-
Data Analysis:
-
Calculate the percentage of initial OD at each time point. A reduced rate of OD decrease in the complestatin-treated sample compared to the untreated control indicates inhibition of autolysis.[2]
-
Protocol 3: Fluorescent D-Amino Acid (FDAA) Labeling and Microscopy
This protocol uses fluorescently labeled D-amino acids (FDAAs) to visualize sites of peptidoglycan remodeling and observe the morphological effects of complestatin treatment.
Materials:
-
Bacterial strain (e.g., B. subtilis or S. aureus)
-
Growth medium (e.g., LB or TSB)
-
Complestatin
-
Fluorescent D-amino acid probe (e.g., HADA - blue fluorescence)
-
Fixative: 70% (v/v) ethanol, cold
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Growth and Treatment:
-
Grow the bacterial culture to the early- or mid-exponential phase.
-
Treat a portion of the culture with a sub-inhibitory concentration of complestatin (e.g., 0.6 x MIC) for a defined period (e.g., 1-2 hours). Maintain an untreated control culture.
-
-
FDAA Labeling:
-
Add the FDAA probe (e.g., HADA at a final concentration of 250-500 µM) to both the complestatin-treated and untreated cultures.
-
Incubate for a short period (e.g., 5-15 minutes) to allow for incorporation of the probe into the cell wall at active sites of remodeling.
-
-
Cell Fixation and Preparation:
-
Stop the labeling reaction by adding a fixative (e.g., cold 70% ethanol) or by washing away the excess dye with cold PBS.[5]
-
Pellet the cells by centrifugation and wash 2-3 times with PBS to remove background fluorescence.
-
Resuspend the final cell pellet in a small volume of PBS.
-
-
Microscopy:
-
Mount a small volume of the cell suspension on a microscope slide with an agarose pad.
-
Visualize the cells using fluorescence microscopy. Acquire both phase-contrast and fluorescence images.
-
-
Analysis:
-
Compare the fluorescence patterns and cell morphology between the treated and untreated samples. Untreated cells should show fluorescence at sites of active growth (e.g., the septum in dividing cells).
-
Observe complestatin-treated cells for altered morphology, such as cell chaining or clumping in S. aureus, and a twisted phenotype in B. subtilis, which are indicative of inhibited cell separation and remodeling.
-
References
- 1. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autolysin-mediated peptidoglycan hydrolysis is required for the surface display of Staphylococcus aureus cell wall-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 5. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Complestatin Against Methicillin-Resistant S. aureus (MRSA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complestatin is a glycopeptide antibiotic that has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections. Its unique dual mechanism of action, targeting both cell wall remodeling and fatty acid synthesis, makes it a promising candidate for the development of new anti-MRSA therapies. These application notes provide a summary of its efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action to guide further research and development.
Data Presentation
Table 1: In Vitro Efficacy of Complestatin against S. aureus
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Methicillin-Resistant S. aureus (MRSA) | 2–4 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) | Quinolone-Resistant S. aureus (QRSA) | 2–4 µg/mL | [1] |
| 50% Inhibitory Concentration (IC50) | S. aureus enoyl-ACP reductase (FabI) | 0.3–0.6 µM | [1] |
Table 2: In Vivo Efficacy of Complestatin in a Mouse Skin Infection Model
| Treatment Group | Application | Efficacy | P-value vs. Vehicle | Reference |
| 1% Complestatin | Topical | Reduction in bacterial burden | 0.0062 | [2] |
| 1% Corbomycin | Topical | Reduction in bacterial burden | 0.0157 | [2] |
| 0.25% Fusidic Acid | Topical | Reduction in bacterial burden | 0.0003 | [2] |
| Vehicle Control | Topical | - | - | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of complestatin that inhibits the visible growth of MRSA.
Materials:
-
Complestatin
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare MRSA Inoculum: a. Culture MRSA in CAMHB overnight at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Further dilute the inoculum to a final concentration of 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare Complestatin Dilutions: a. Prepare a stock solution of complestatin in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of complestatin in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation and Incubation: a. Add the prepared MRSA inoculum to each well containing the complestatin dilutions. b. Include a positive control (MRSA in CAMHB without complestatin) and a negative control (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of complestatin at which no visible growth of MRSA is observed.
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of complestatin against MRSA over time.
Materials:
-
Complestatin
-
MRSA strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Cultures: a. Grow MRSA in CAMHB to the mid-logarithmic phase (approximately 1-5 x 106 CFU/mL).
-
Drug Exposure: a. Add complestatin to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. b. Include a growth control culture without complestatin. c. Incubate the cultures at 37°C with shaking.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture. b. Perform serial dilutions of the aliquots in sterile saline or PBS. c. Plate the dilutions onto TSA plates.
-
Enumeration and Analysis: a. Incubate the TSA plates at 37°C for 18-24 hours. b. Count the number of colonies (CFU) on each plate. c. Plot the log10 CFU/mL versus time for each complestatin concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
In Vivo Mouse Skin Infection Model
This protocol evaluates the efficacy of topically applied complestatin in reducing MRSA burden in a skin infection model.
Materials:
-
Complestatin formulated in a suitable vehicle (e.g., petroleum jelly)
-
MRSA strain
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic
-
Electric shaver
-
Surgical tape
-
Sterile scalpel or biopsy punch
-
Calipers
Procedure:
-
Animal Preparation: a. Anesthetize the mice. b. Shave a small area on the dorsum of each mouse.
-
Induction of Infection: a. Create a superficial wound using a sterile scalpel or by tape stripping. b. Inoculate the wound with a suspension of MRSA (e.g., 1 x 107 CFU).
-
Treatment: a. At a predetermined time post-infection (e.g., 2 hours), topically apply the complestatin formulation to the wound. b. Include a vehicle control group and potentially a positive control group (e.g., mupirocin). c. Repeat the treatment as necessary (e.g., once or twice daily).
-
Assessment of Efficacy: a. Monitor the wound size daily using calipers. b. At the end of the study period (e.g., 3-7 days), euthanize the mice. c. Excise the wounded skin tissue. d. Homogenize the tissue in sterile saline or PBS. e. Perform serial dilutions and plate on selective agar to determine the bacterial load (CFU/gram of tissue).
-
Statistical Analysis: a. Compare the bacterial loads between the treatment and control groups using appropriate statistical tests.
Visualizations
Caption: Dual mechanism of action of complestatin against MRSA.
Caption: VraSR two-component signaling in response to cell wall stress.
Caption: Experimental workflow for evaluating complestatin.
References
Developing Complestatin-Based Therapies for Bacterial Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of complestatin and its derivatives as potential antibacterial agents. Complestatin, a glycopeptide antibiotic, has demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through novel mechanisms of action. These notes are intended to guide researchers in the evaluation of complestatin-based compounds and the development of new antibacterial therapies.
Introduction to Complestatin's Antibacterial Mechanisms
Complestatin exhibits at least two distinct mechanisms of action against susceptible bacteria:
-
Inhibition of Peptidoglycan Remodeling: Complestatin, along with the related compound corbomycin, binds to peptidoglycan and blocks the activity of autolysins.[1] Autolysins are essential enzymes that remodel the bacterial cell wall during growth and cell division. By inhibiting these enzymes, complestatin prevents the breakdown of the cell wall, trapping the bacterium in a rigid structure and preventing its expansion and division.[1] This mode of action is distinct from many other antibiotics like penicillin, which inhibit cell wall synthesis.
-
Inhibition of Fatty Acid Synthesis: Complestatin has been identified as a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI).[2] FabI is a crucial enzyme in the final, rate-limiting step of bacterial fatty acid biosynthesis. Inhibition of FabI disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane. This mechanism is selective for bacteria as their fatty acid synthesis pathway is organized differently from that of mammals.[2]
The susceptibility of Staphylococcus aureus to complestatin is also influenced by the VraSR two-component system, which plays a role in regulating cell wall synthesis and remodeling.[1][3][4] Deletion of the vraSR genes increases bacterial susceptibility to complestatin.[1][3]
Quantitative Data on Complestatin's Antibacterial Activity
The following tables summarize the in vitro activity of complestatin against various bacterial strains and its inhibitory effect on the S. aureus FabI enzyme.
Table 1: Minimum Inhibitory Concentrations (MICs) of Complestatin against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 2 - 4 |
| Methicillin-resistant S. aureus (MRSA) | 2 - 4 |
| Quinolone-resistant S. aureus (QRSA) | 2 - 4 |
| Staphylococcus aureus ATCC 29213 | 2 |
| Enterococcus faecalis | 2 - 4 |
| Bacillus subtilis | 2 - 4 |
Table 2: Inhibitory Activity of Complestatin against S. aureus FabI
| Parameter | Value (µM) |
| IC50 | 0.3 - 0.6 |
Data sourced from[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of complestatin against aerobic bacteria using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10][11]
Materials:
-
Complestatin stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Serial Dilutions of Complestatin: a. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a single row. b. Add 200 µL of the highest concentration of complestatin to be tested to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of complestatin that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: In Vivo Efficacy in a Murine Model of MRSA Skin Infection
This protocol describes a model for evaluating the topical efficacy of complestatin against a methicillin-resistant Staphylococcus aureus (MRSA) skin infection in mice.[12][13][14][15][16][17]
Materials:
-
Female SKH-1 hairless mice (6-8 weeks old)[13]
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scrub (e.g., chlorhexidine) and 70% ethanol
-
Scalpel
-
Complestatin formulation (e.g., 1% w/w in petroleum jelly with 10% DMSO)[12]
-
Vehicle control (petroleum jelly with 10% DMSO)
-
Positive control (e.g., 2% fusidic acid ointment)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Bacterial Inoculum Preparation: a. Grow MRSA to the mid-logarithmic phase in TSB. b. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Induction of Skin Infection: a. Anesthetize the mice. b. Prepare a 1 cm² area on the back of each mouse by gently scraping the skin with a scalpel to create a superficial wound without causing bleeding.[13] c. Inoculate the wound with 20 µL of the prepared MRSA suspension (approximately 2 x 10⁶ CFU).
-
Treatment: a. After 24 hours to allow for infection establishment, divide the mice into treatment groups (e.g., vehicle control, complestatin, positive control). b. Apply a thin layer of the respective treatment ointment to the wound twice daily for a predetermined period (e.g., 3-4 days).
-
Assessment of Bacterial Burden: a. At the end of the treatment period, euthanize the mice. b. Excise the infected skin tissue. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: a. Compare the bacterial loads between the treatment groups to determine the efficacy of the complestatin formulation.
Protocol 3: Assessment of Peptidoglycan Remodeling Inhibition using Fluorescent D-Amino Acids (FDAAs)
This protocol utilizes fluorescently labeled D-amino acids (FDAAs), such as HADA (7-hydroxycoumarin-amino-D-alanine), to visualize the sites of new peptidoglycan synthesis and assess the inhibitory effect of complestatin.[2][9][10][18][19]
Materials:
-
Bacterial culture (e.g., Bacillus subtilis)
-
Growth medium (e.g., TSB or LB)
-
Complestatin
-
Fluorescent D-amino acid (FDAA), such as HADA
-
Fixative (e.g., 70% ethanol)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation: a. Grow the bacterial culture to the early-to-mid logarithmic phase.
-
Treatment with Complestatin: a. Treat a portion of the culture with complestatin at a concentration known to affect bacterial growth (e.g., 1-2x MIC) for a defined period (e.g., 30 minutes). b. Maintain an untreated control culture.
-
FDAA Labeling: a. Add the FDAA (e.g., HADA at a final concentration of 250 µM) to both the treated and untreated cultures. b. Incubate for a short period (e.g., 5-10 minutes) to allow for incorporation into the peptidoglycan.
-
Fixation and Washing: a. Stop the labeling by adding a fixative (e.g., cold 70% ethanol) or by washing the cells. b. To wash, centrifuge the cells, remove the supernatant, and resuspend the pellet in PBS. Repeat this washing step twice.
-
Microscopy: a. Mount the cells on a microscope slide. b. Visualize the cells using a fluorescence microscope with the appropriate filter set for the FDAA used.
-
Analysis: a. Compare the fluorescence patterns of the complestatin-treated and untreated cells. Inhibition of peptidoglycan remodeling by complestatin is expected to result in altered or reduced incorporation of the FDAA at the sites of active cell wall synthesis, such as the septum and sidewall.
Protocol 4: Assessment of Cytotoxicity against Mammalian Cell Lines
This protocol describes the use of the MTT assay to determine the 50% inhibitory concentration (IC50) of complestatin against mammalian cell lines (e.g., HepG2, HEK293) to assess its potential cytotoxicity.[8][11][20][21][22][23][24][25]
Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Complestatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of complestatin in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of complestatin. c. Include a vehicle control (medium with the same concentration of the solvent used for the complestatin stock). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. b. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a plate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot the percentage of viability against the log of the complestatin concentration and determine the IC50 value using a suitable curve-fitting software.
Visualization of Signaling Pathways and Workflows
Complestatin's Mechanism of Action: Inhibition of Peptidoglycan Remodeling
Caption: Complestatin inhibits bacterial cell wall remodeling by binding to peptidoglycan and blocking autolysin activity.
Complestatin's Mechanism of Action: Inhibition of Fatty Acid Synthesis
Caption: Complestatin inhibits the FabI enzyme, blocking a key step in bacterial fatty acid synthesis.
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of complestatin.
Logical Relationship: Role of VraSR in Complestatin Susceptibility
Caption: The VraSR system regulates the cell wall stress response, impacting S. aureus susceptibility to complestatin.
References
- 1. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [en.bio-protocol.org]
- 3. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modelling Study and Antibacterial Evaluation of Diphenylmethane Derivatives as Potential FabI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo efficiency of the produced recombinant lysostaphin antimicrobial peptide in treatment of methicillin-resistant Staphylococcus aureus (MRSA) skin infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An oral caspase inhibitor as monotherapy or with antibiotics eradicates MRSA skin infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Platensimycin and Platensimycin-Inspired Thioether Analogues against Methicillin-Resistant Staphylococcus aureus in Topical and Systemic Infection Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Item - Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. positive controls Cisplatin and doxorubicin against other malignancyâ cell lines adherent monolayers. - Public Library of Science - Figshare [plos.figshare.com]
- 22. Cytokinetic effects of cisplatin on diverse human head and neck carcinomas in vitro: dependence on the tumor sensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Complestatin's Efficacy in a Mouse Skin Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complestatin, a glycopeptide antibiotic, has demonstrated significant efficacy in reducing bacterial burden in a mouse model of skin infection caused by methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of complestatin. It includes a summary of efficacy data, comprehensive experimental procedures for a neutropenic mouse skin infection model, and a description of complestatin's mechanism of action.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to public health. Complestatin is a promising antibiotic with a novel mechanism of action that targets peptidoglycan remodeling, a crucial process in bacterial cell wall synthesis.[1] By inhibiting autolysins, enzymes essential for this process, complestatin effectively hinders bacterial growth and division.[1][2][3] Studies in a neutropenic mouse model of MRSA skin infection have shown that topical application of complestatin significantly reduces the bacterial load and improves clinical outcomes.[3] These findings highlight the potential of complestatin as a valuable therapeutic agent for treating skin and soft tissue infections.
Data Presentation
The efficacy of a 1% complestatin formulation was evaluated in a neutropenic mouse model of MRSA skin infection. The treatment was administered topically and compared to a vehicle control and a standard-of-care antibiotic, fusidic acid.
Table 1: Efficacy of Topical Complestatin Treatment on MRSA Skin Infection in Neutropenic Mice
| Treatment Group | Mean Bacterial Load (log10 CFU/g of tissue) | P-value vs. Vehicle |
| Vehicle (Petroleum jelly with 10% DMSO) | ~8.0 | - |
| 1% Complestatin | ~6.0 | 0.0062 |
| 1% Corbomycin | ~6.2 | 0.0157 |
| 0.25% Fusidic Acid | ~5.5 | 0.0003 |
Table 2: Change in Mouse Body Weight Following Treatment
| Treatment Group | Mean Change in Body Weight (%) | P-value vs. Vehicle |
| Vehicle | -10% | - |
| 1% Complestatin | -2% | 0.0016 |
| 1% Corbomycin | -4% | 0.016 |
| 0.25% Fusidic Acid | -3% | 0.0028 |
Experimental Protocols
This section details the protocol for establishing a neutropenic mouse model of MRSA skin infection to evaluate the efficacy of topical antimicrobial agents like complestatin.
Preparation of MRSA Inoculum
-
Streak a frozen stock of MRSA (e.g., USA300 strain) onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 50 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.7.
-
Harvest the bacteria by centrifugation and wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in sterile PBS to achieve a final concentration of approximately 2 × 10⁸ colony-forming units (CFU)/mL.
Induction of Neutropenia in Mice
-
Use female BALB/c mice (6-8 weeks old).
-
Administer cyclophosphamide intraperitoneally to induce neutropenia. A common regimen is two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice more susceptible to infection, mimicking conditions in immunocompromised patients.[4][5]
Murine Skin Infection Model
-
On the day of infection (Day 0), anesthetize the neutropenic mice.
-
Shave a small area on the dorsum of each mouse.
-
Create a superficial skin abrasion or use a tape-stripping method to disrupt the epidermal barrier. For tape stripping, repeatedly apply and remove a piece of sterile tape to the shaved area until the skin appears glistening.[6]
-
Apply a 10 µL aliquot of the prepared MRSA suspension (approximately 2 × 10⁶ CFU) to the abraded skin area.
Topical Treatment Application
-
Prepare the treatment formulation by incorporating 1% (w/w) complestatin into a sterile petroleum jelly vehicle. A vehicle control (petroleum jelly with 10% DMSO) should also be prepared.
-
At 2 hours post-infection, and subsequently at defined intervals (e.g., every 6 or 12 hours), topically apply a standardized amount of the complestatin formulation or vehicle control to the infected area.
Assessment of Efficacy
-
Monitor the mice daily for clinical signs of infection, including lesion size and body weight.
-
At a predetermined endpoint (e.g., 33 hours post-infection), euthanize the mice.
-
Aseptically excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates to determine the bacterial load (CFU/g of tissue).
-
Incubate the plates at 37°C for 24 hours before counting the colonies.
Mechanism of Action and Signaling Pathway
Complestatin exerts its antibacterial effect through a unique mechanism that involves the inhibition of peptidoglycan (PG) remodeling. This process is critical for bacterial cell growth, division, and maintenance of cell wall integrity.
Complestatin binds directly to the peptidoglycan matrix of the bacterial cell wall. This binding sterically hinders the activity of autolysins, a group of endogenous enzymes responsible for cleaving peptidoglycan bonds.[1][2] By blocking autolysins, complestatin prevents the necessary breakdown and restructuring of the cell wall that allows for cell expansion and division.[3] This leads to an accumulation of aberrant cell wall structures and ultimately, bacterial cell death.
Recent studies have also implicated the VraSR two-component system in S. aureus's susceptibility to complestatin. The VraSR system is a key regulator of cell wall stress responses. Deletion of the vraSR genes has been shown to increase the susceptibility of S. aureus to complestatin, suggesting that this signaling pathway plays a role in the bacterial response to the antibiotic's effects.
Caption: Complestatin's mechanism of action targeting bacterial cell wall remodeling.
Caption: Workflow for assessing complestatin's efficacy in a mouse skin infection model.
References
- 1. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Improving Complestatin Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for challenges related to complestatin solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is complestatin and why is its solubility a common issue?
A1: Complestatin is a glycopeptide antibiotic with a novel mechanism of action against bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a hydrophobic peptide, meaning it has a high proportion of non-polar amino acids, which leads to poor solubility in aqueous solutions like cell culture media or buffers.[3][4] This inherent hydrophobicity can cause it to precipitate, leading to inaccurate concentrations and unreliable experimental results.[3]
Q2: What are the first signs of a solubility problem in my experiment?
A2: The most common signs include a cloudy or hazy appearance in your culture medium after adding the compound, the formation of visible particles or crystals, or a film on the surface of the culture vessel.[5] Inconsistent or non-reproducible assay results can also be an indicator of poor solubility.[3]
Q3: What is the recommended first step for dissolving lyophilized complestatin?
A3: The standard approach for hydrophobic peptides is to first dissolve the lyophilized powder in a small amount of a sterile organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice due to its high solubilizing power and relatively low toxicity in biological assays.[3][6] After the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer or medium to reach the desired final concentration.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: While this can be cell-line dependent, a general rule is to keep the final concentration of DMSO in your working solution at or below 1%.[6] However, for sensitive assays or long-term incubation, it is highly recommended to aim for a final concentration below 0.5%. Always perform a vehicle control (medium with the same final DMSO concentration but without complestatin) to ensure the solvent itself is not affecting the experimental outcome.
Q5: My complestatin stock in DMSO is clear, but it precipitates when I dilute it into my cell culture medium. What should I do?
A5: This is a common issue known as "crashing out," which occurs when the compound rapidly leaves the organic solvent for the unfavorable aqueous environment.[5] To mitigate this, try the following:
-
Pre-warm the medium: Ensure your cell culture medium or buffer is at 37°C before adding the compound stock.[5]
-
Add dropwise while mixing: Add the DMSO stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the medium.[5] This avoids localized high concentrations of the compound.
-
Use Sonication: Briefly sonicating the solution can help break down small aggregates and improve dissolution.[3] Use short bursts and keep the sample on ice to prevent heating.[3]
Q6: Can I use other organic solvents besides DMSO?
A6: Yes, alternatives like dimethylformamide (DMF), acetonitrile, ethanol, or isopropanol can be used.[6][7] However, these solvents may exhibit higher toxicity in cell-based assays compared to DMSO. If your peptide sequence contains Cysteine (Cys) or Methionine (Met), you should avoid DMSO as it can oxidize these residues. The choice of solvent must be compatible with your specific experimental system.[6]
Q7: What more advanced strategies can I try if basic solubilization fails?
A7: If complestatin still precipitates, you can explore more advanced formulation strategies:
-
pH Adjustment: The solubility of peptides is influenced by their net charge. Try dissolving the peptide in a buffer with a pH away from its isoelectric point.[7]
-
Use of Excipients: Surfactants (e.g., Tween 80) can be used to form micelles that encapsulate the hydrophobic compound.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their solubility.[9][10] This can be a highly effective method.[10]
-
Lipid-Based Formulations: For certain applications, lipid-based drug delivery systems (LBDDS) can be used to solubilize lipophilic compounds.[8][9]
Troubleshooting Guide for Complestatin Precipitation
| Symptom Observed | Potential Cause | Recommended Solution |
| Cloudiness or precipitate appears immediately upon adding DMSO stock to aqueous medium. | Rapid change in solvent polarity causing the compound to "crash out".[5] | Pre-warm the aqueous medium to 37°C. Add the DMSO stock slowly while gently vortexing the medium.[5] Try a lower final concentration. |
| Medium becomes turbid after incubation at 37°C. | Temperature-dependent solubility issues or interaction with media components.[5] | Ensure the incubator temperature is stable.[5] Test complestatin's solubility in a simpler buffer (like PBS) to see if specific media components (e.g., salts, proteins in serum) are causing precipitation.[5] |
| Precipitate forms after freeze-thaw cycles of the stock solution. | Repeated temperature shifts can promote protein/peptide denaturation and aggregation. | Aliquot the complestatin stock solution after initial solubilization to avoid multiple freeze-thaw cycles. |
| Inconsistent or poor results in biological assays. | Inaccurate concentration due to undissolved compound. | Centrifuge the final working solution to pellet any undissolved precipitate before adding it to the assay.[6] Re-evaluate the solubilization method to ensure the compound is fully dissolved. |
| Precipitate observed, but the medium pH has also changed (e.g., yellow color). | This is a strong indicator of bacterial or fungal contamination, not just a solubility issue.[11][12] | Discard the contaminated culture and medium. Review and reinforce sterile technique. |
Quantitative Data: Strategies for Solubility Enhancement
The following table summarizes various methods to improve the solubility of hydrophobic peptides like complestatin for in vitro assays.
| Method | Mechanism of Action | Typical Usage/Concentration | Advantages | Considerations & Limitations |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent mixture, making it more favorable for hydrophobic compounds.[13] | DMSO: < 1% final concentration in assays.[6] | Effective for many hydrophobic peptides; simple to implement. | Potential for cell toxicity at higher concentrations.[13] May interfere with some assays. DMSO can oxidize certain amino acids. |
| pH Adjustment | Increases the net charge on the peptide by moving the pH away from its isoelectric point, enhancing interaction with water.[7] | Use of acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) buffers.[3] | Can be highly effective if the peptide has ionizable groups. | Requires knowledge of the peptide's pI. The required pH may not be compatible with the assay or cell viability. |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[8] | Typically used at low concentrations (e.g., 0.01-0.1%). | Can significantly increase solubility. | May disrupt cell membranes or interfere with protein-protein interactions at higher concentrations. Potential for toxicity.[13] |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, where the hydrophobic peptide is sequestered within the cyclodextrin's lipophilic core.[9] | Molar ratio of drug to cyclodextrin is optimized (e.g., 1:2).[10] | High solubilizing capacity, often with low toxicity.[10] | May require specific formulation steps (e.g., kneading, freeze-drying).[9] Can be a more complex and costly approach. |
| Sonication | Uses ultrasonic waves to break up peptide aggregates and enhance the rate of dissolution.[6] | Brief pulses (e.g., 3x 10 seconds) with cooling on ice in between.[3] | Simple, physical method to aid dissolution. | Can generate heat, potentially degrading the peptide if not properly cooled.[3] May not be sufficient on its own for very insoluble compounds. |
Experimental Protocols
Protocol 1: Basic Solubilization of Complestatin using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of complestatin.
-
Preparation: Allow the lyophilized complestatin vial to warm to room temperature before opening to prevent condensation.[3]
-
Initial Solubilization: Add a precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear solution.[3][6]
-
Intermediate Dilution (Optional): If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the DMSO stock into sterile water or a buffer like PBS.
-
Final Working Solution: Pre-warm your final cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the pre-warmed medium, add the complestatin stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains within the acceptable limit for your assay (e.g., < 0.5%).
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If not, refer to the troubleshooting guide. Always centrifuge the solution to pellet any residual undissolved peptide before use.[6]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is an advanced method for compounds that are poorly soluble even with co-solvents.
-
Molar Ratio Calculation: Determine the desired molar ratio of complestatin to HP-β-CD (e.g., 1:10). Calculate the mass of each component required.
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., sterile PBS) to create a stock solution.
-
Complexation:
-
Method A (from organic stock): First, dissolve the complestatin in a minimal amount of a suitable organic solvent (e.g., ethanol). Slowly add this solution to the stirred HP-β-CD solution.
-
Method B (direct): Directly add the lyophilized complestatin powder to the HP-β-CD solution.
-
-
Incubation: Seal the vial and incubate the mixture, typically with constant stirring or shaking, for 24-48 hours at room temperature to allow for complex formation.
-
Filtration: After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound or aggregates.
-
Concentration Determination: The concentration of the solubilized complestatin in the filtrate should be accurately determined using a suitable analytical method (e.g., HPLC) before use in assays.
Visualizations
Caption: Troubleshooting workflow for complestatin precipitation.
Caption: Complestatin's mechanism of action in bacteria.
References
- 1. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Complestatin Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with complestatin, particularly concerning its stability in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized complestatin?
For optimal long-term stability, lyophilized complestatin powder should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to minimize exposure to moisture.[1][2] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the shelf-life of the peptide.[2][3] For short-term storage of a few weeks, 4°C is acceptable.[2]
Q2: My complestatin won't dissolve in aqueous buffers. What should I do?
Complestatin is known for its poor solubility. If you are encountering issues with dissolving complestatin in aqueous solutions, consider the following troubleshooting steps:
-
Use a small amount for testing: Before dissolving the entire sample, test the solubility with a small aliquot.[4]
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[4][5] It is advisable to chill the sample on ice between sonication bursts to prevent heating, which could degrade the peptide.[4]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI).[6] Adjusting the pH of the buffer away from the pI can enhance solubility. For basic peptides, a slightly acidic buffer (e.g., containing 0.1% acetic acid or formic acid) may be effective, while acidic peptides may dissolve better in a slightly basic buffer (e.g., containing 0.1% ammonium hydroxide).[7]
-
Organic Solvents: For highly hydrophobic peptides like complestatin, dissolving in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first is recommended.[4][7] The solution can then be slowly diluted with the desired aqueous buffer.[4][7] Always check the compatibility of the chosen organic solvent with your experimental system.[8]
Q3: What are the common degradation pathways for complestatin in solution?
While specific degradation pathways for complestatin are not extensively documented, as a complex cyclic peptide, it is likely susceptible to common peptide degradation mechanisms:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues, can occur, especially under acidic conditions.[9]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This process is often base-catalyzed.[9]
-
Oxidation: Residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation. Given that complestatin is an oxidized derivative of chloropeptin II at the tryptophan residue, further oxidative changes could be a potential degradation pathway.[10]
Below is a generalized diagram illustrating potential degradation pathways for a cyclic peptide.
Caption: Potential degradation pathways for complestatin in solution.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with complestatin.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of complestatin upon dilution of organic stock solution into aqueous buffer. | The concentration of the organic solvent in the final solution is too high, or the final concentration of complestatin exceeds its solubility limit in the aqueous buffer. | Decrease the concentration of the complestatin stock solution. Add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. Ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation.[8] |
| Loss of biological activity over time in solution. | Complestatin is degrading in the chosen solvent and storage conditions. | Prepare fresh solutions before each experiment. If storage in solution is unavoidable, use sterile, slightly acidic buffers (pH 5-6), aliquot the solution into single-use vials, and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent results between experiments. | Variability in sample preparation, including incomplete dissolution or degradation of complestatin. | Standardize your solubilization protocol. Use sonication to ensure complete dissolution.[4][5] Always prepare fresh solutions and handle them consistently. Consider performing a stability test in your experimental buffer to understand the time frame in which complestatin remains stable. |
Data Presentation: Solvent Stability and Solubility
As there is limited published quantitative stability data for complestatin, the following tables provide an illustrative example of how to present such data once obtained from experimental studies.
Table 1: Example Solubility of Complestatin in Various Solvents
| Solvent | Concentration (mg/mL) | Appearance |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Acetonitrile (ACN) | 1.0 | Slightly Soluble |
| Methanol (MeOH) | 0.5 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 10 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | > 10 | Freely Soluble |
Table 2: Example Stability of Complestatin (1 mg/mL) in Different Solvents at 25°C
| Solvent | % Remaining after 24h | % Remaining after 72h |
| 50% ACN / 0.1% TFA in Water | 95% | 85% |
| 50% MeOH / 0.1% TFA in Water | 92% | 80% |
| DMSO | 99% | 97% |
| PBS (pH 7.4) with 5% DMSO | 80% | 60% |
Experimental Protocols
Protocol: Assessing the Stability of Complestatin in Different Solvents using RP-HPLC
This protocol outlines a general method for determining the stability of complestatin in various solvent systems over time.
1. Materials and Reagents:
-
Lyophilized Complestatin
-
Solvents to be tested (e.g., Water, PBS, Acetonitrile, Methanol, DMSO)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water and acetonitrile
-
Microcentrifuge tubes
-
Analytical balance
-
Sonicator
-
Thermostated incubator or water bath
-
RP-HPLC system with a C18 column and UV detector
2. Preparation of Complestatin Stock Solution:
-
Accurately weigh a small amount of lyophilized complestatin.
-
Dissolve the complestatin in a suitable organic solvent where it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using brief sonication if necessary.[4][5]
3. Sample Preparation for Stability Study:
-
For each solvent to be tested, dilute the complestatin stock solution to the desired final concentration (e.g., 1 mg/mL).
-
Prepare several identical aliquots for each solvent system, corresponding to the different time points of your study (e.g., 0, 4, 8, 24, 48, 72 hours).
-
The aliquot for time point 0 should be immediately analyzed or frozen at -80°C until analysis.
4. Incubation:
-
Incubate the remaining aliquots at the desired temperature (e.g., room temperature, 37°C).
5. Sample Analysis by RP-HPLC:
-
At each designated time point, take one aliquot from each solvent system.
-
If necessary, quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or by freezing at -80°C.
-
Analyze the samples by RP-HPLC. A typical method would involve a C18 column and a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
The stability of complestatin is determined by measuring the peak area of the intact compound at each time point and comparing it to the peak area at time 0.[11][12]
6. Data Analysis:
-
Calculate the percentage of remaining complestatin at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining complestatin versus time for each solvent system to visualize the degradation kinetics.
Below is a workflow diagram for the described experimental protocol.
Caption: Workflow for assessing complestatin stability via RP-HPLC.
References
- 1. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides | Semantic Scholar [semanticscholar.org]
- 2. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. ijsra.net [ijsra.net]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. veeprho.com [veeprho.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Complestatin: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the complex total synthesis of complestatin, this technical support center provides troubleshooting guidance and answers to frequently asked questions. This resource addresses common challenges and offers insights into key experimental procedures to facilitate a successful synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of complestatin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or failure of the biaryl ether macrocyclization (ABCD ring system). | - Incomplete reaction. - Steric hindrance. - Inappropriate solvent or temperature. | - Increase reaction time and/or temperature (e.g., 60 °C). - Ensure anhydrous conditions and the use of molecular sieves. - Consider the use of a phase-transfer catalyst like 18-crown-6 to improve solubility and reactivity.[1] |
| Poor atroposelectivity or formation of the undesired (S)-atropisomer during biaryl macrocyclization (DEF ring system). | - The chosen coupling method may inherently favor the undesired isomer. For example, intramolecular Suzuki coupling has been reported to exclusively yield the unnatural (S)-atropisomer.[1] - The stereochemistry of the pre-existing macrocycle can influence the atropodiastereoselectivity of the second macrocyclization. | - Employ an intramolecular Larock indole synthesis for the macrocyclization, which has been shown to provide high selectivity for the natural (R)-atropisomer.[1][2] - Consider reversing the order of macrocyclization. Forming the ABCD biaryl ether ring system before the DEF biaryl ring system has shown improved atroposelectivity.[1] |
| Acid-catalyzed rearrangement of complestatin (chloropeptin II) to the less strained chloropeptin I. | - The strained 16-membered macrocyclic core of complestatin is susceptible to rearrangement under acidic conditions (e.g., TFA).[1][3][4] | - Avoid strongly acidic conditions during deprotection and purification steps. - If acidic conditions are necessary, use milder acids or shorter reaction times and lower temperatures. For example, 50% TFA/H2O at 50 °C can be monitored to control the reaction.[4] |
| Difficulty in the Larock macrocyclization step. | - Catalyst deactivation. - Unsuitable protecting groups on the aniline nitrogen. - Steric hindrance from the alkyne substituent. | - Use a robust palladium catalyst and ensure anaerobic conditions. - An acetyl (-Ac) protecting group on the aniline has been shown to enhance atropdiastereoselectivity and reduce the reactivity of the strained indole.[5][6] - A triethylsilyl (-SiEt3) group on the alkyne can sterically direct the regioselectivity of the indole cyclization.[4][5] |
| Unwanted oxidation of the indole ring. | - The indole moiety can be sensitive to oxidative conditions, especially when activated by the strain of the macrocycle. | - Use mild oxidation conditions if oxidation is desired (e.g., for the synthesis of complestatin A or B).[3] - For steps not involving oxidation, ensure reactions are carried out under an inert atmosphere and use purified, degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of complestatin?
A1: The construction of the strained 16-membered biaryl macrocyclic core with the correct atropisomerism is widely considered the most formidable challenge.[1][3] The choice of macrocyclization strategy is critical to overcoming this hurdle.
Q2: Which macrocyclization strategy offers the best control over atropisomerism?
A2: The intramolecular Larock indole synthesis has demonstrated superior control, providing the natural (R)-atropisomer with high selectivity (>20:1).[1][7] In contrast, methods like the Suzuki coupling have been reported to yield the opposite, unnatural (S)-atropisomer.[1]
Q3: How does the order of macrocyclization events impact the synthesis?
A3: The order of forming the two macrocyclic rings (the ABCD biaryl ether and the DEF biaryl) significantly influences the atroposelectivity of the final biaryl linkage. Synthesizing the ABCD ring system first, followed by the Larock cyclization to form the DEF ring, has been shown to improve the diastereoselectivity for the desired (R)-atropisomer.[1]
Q4: What is the role of the triethylsilyl (TES/SiEt3) group on the alkyne in the Larock cyclization precursor?
A4: The bulky triethylsilyl group serves as a removable steric directing group.[4][5] It dictates the regioselectivity of the intramolecular Larock indole synthesis, ensuring the formation of the correct indole regioisomer.[2][4]
Q5: Can complestatin be converted to other related natural products?
A5: Yes. Complestatin (chloropeptin II) undergoes a remarkable acid-catalyzed rearrangement to the less strained chloropeptin I with retention of the atropisomeric stereochemistry.[1][3][4] Furthermore, controlled oxidation of the indole ring of complestatin can yield complestatin A and B.[3]
Key Experimental Protocols
1. Intramolecular Larock Indole Annulation for Macrocyclization:
This protocol describes a key macrocyclization to form the strained 16-membered biaryl ring system with high atroposelectivity.
-
Substrate: A linear precursor containing a 2-bromoaniline moiety and a terminal alkyne with a triethylsilyl substituent.
-
Reagents and Conditions:
-
Pd(OAc)2 (catalyst)
-
PPh3 (ligand)
-
K2CO3 (base)
-
Anhydrous THF (solvent)
-
Reaction is typically run at elevated temperatures (e.g., 60 °C) under an inert atmosphere.
-
-
Outcome: This reaction has been reported to yield the desired macrocycle as a single atropisomer (>20:1) in moderate to good yields (e.g., 56%).[1]
2. Biaryl Ether Macrocyclization (Aromatic Nucleophilic Substitution):
This protocol is for the formation of the 16-membered biaryl ether linkage of the ABCD ring system.
-
Substrate: A linear peptide precursor with a terminal phenol and an activated aryl fluoride (e.g., with a nitro group in the ortho or para position).
-
Reagents and Conditions:
-
K2CO3 (base, 10 equivalents)
-
18-crown-6
-
4Å molecular sieves
-
Anhydrous THF (solvent, 1 mM concentration)
-
60 °C for 12 hours.
-
-
Outcome: This method can provide the macrocyclic biaryl ether in high yields (up to 95%).[1]
3. Acid-Catalyzed Rearrangement of Complestatin to Chloropeptin I:
This protocol describes the conversion of the more strained complestatin to the less strained isomer.
-
Substrate: Complestatin (Chloropeptin II).
-
Reagents and Conditions:
-
50% Trifluoroacetic acid (TFA) in water.
-
50 °C.
-
The reaction progress should be monitored closely (e.g., by HPLC or TLC) as it can be complete in a few hours.[4]
-
-
Outcome: This rearrangement proceeds in high yield (>90%) with retention of the atropisomer stereochemistry.[1][4]
Visualizing the Synthetic Challenges
The following diagrams illustrate key concepts and workflows in the total synthesis of complestatin.
Caption: Major hurdles in the total synthesis of complestatin.
Caption: Troubleshooting workflow for atropisomer control.
Caption: Chemical relationship between related natural products.
References
- 1. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Boger Synthesis of (+)-Complestatin [organic-chemistry.org]
- 3. Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of chloropeptin II (complestatin) and chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Complestatin Resistance in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complestatin and investigating potential bacterial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for complestatin?
A1: Complestatin is a glycopeptide antibiotic with a novel mechanism of action. It functions by binding to peptidoglycan, the structural component of the bacterial cell wall. This binding event obstructs the activity of autolysins, which are essential enzymes required for the breakdown and remodeling of the cell wall during bacterial growth and cell division.[1][2][3][4][5] Unlike antibiotics like penicillin that inhibit cell wall synthesis, complestatin and the related compound corbomycin prevent the necessary degradation of the cell wall, effectively trapping the bacteria and preventing expansion and growth.[2][4][5]
Q2: What are the known bacterial resistance mechanisms to complestatin?
A2: The primary known resistance mechanism to complestatin in Staphylococcus aureus involves alterations in the bacterial cell wall, specifically the peptidoglycan structure.[1][6] This is often mediated by the VraSR two-component system (TCS), which regulates genes involved in cell wall synthesis.[1][6] Deletion of genes such as spdC or sagB, which are regulated by VraSR, can lead to increased resistance.[1][6] These mutations result in a higher amount of peptidoglycan and an increased degree of cross-linkage in the cell wall, which is thought to hinder the binding or inhibitory action of complestatin.[6]
Q3: How frequently does resistance to complestatin emerge?
A3: Studies have indicated that complestatin exhibits a low frequency of resistance development.[2][3] In one study, attempts to generate resistant mutants of S. aureus by plating a large number of cells on agar containing four times the minimum inhibitory concentration (MIC) of complestatin did not yield any resistant colonies.[7]
Q4: Are there any plasmid-mediated resistance genes for complestatin, similar to mcr-1 for colistin?
A4: Currently, there is no evidence of plasmid-mediated resistance genes for complestatin. The biosynthetic gene cluster for complestatin in the producing organism, Streptomyces lavendulae, does not appear to contain any self-resistance genes analogous to the van genes found in vancomycin producers.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during complestatin susceptibility testing and resistance studies.
| Issue | Possible Cause | Recommended Action |
| Increased MIC of complestatin in your bacterial strain. | Spontaneous mutation in genes related to cell wall metabolism. | Perform whole-genome sequencing to identify potential mutations in genes such as vraSR, spdC, or sagB. |
| Alterations in peptidoglycan structure. | Analyze the peptidoglycan composition of the resistant strain to determine the amount and degree of cross-linkage. | |
| Difficulty in generating complestatin-resistant mutants in the lab. | Low intrinsic frequency of resistance development. | Consider using serial passage experiments with gradually increasing concentrations of complestatin to select for resistant mutants. |
| Inappropriate selection pressure. | Experiment with different concentrations of complestatin for selection, ranging from sub-MIC to supra-MIC levels. | |
| Observed resistance is unstable. | Adaptive resistance mechanism. | Culture the resistant strain in an antibiotic-free medium for several generations and re-test the MIC to see if the resistance phenotype is maintained. |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of complestatin that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Complestatin Stock Solution: Dissolve complestatin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the complestatin stock solution in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of complestatin at which no visible bacterial growth is observed.
Generation of Resistant Mutants by Serial Passage
This method is used to select for bacteria with increased resistance to complestatin.
Methodology:
-
Initial Culture: Grow the bacterial strain in a broth medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of complestatin.
-
Serial Passaging: After incubation, transfer an aliquot of the culture to a fresh broth medium containing a slightly higher concentration of complestatin.
-
Repeat: Continue this process of serial passaging, gradually increasing the concentration of complestatin in the medium.
-
Isolation of Resistant Mutants: Once growth is observed at a significantly higher concentration of complestatin, streak the culture onto an agar plate to obtain isolated colonies.
-
Confirmation: Confirm the increased resistance of the isolated colonies by re-determining their MIC.
Whole-Genome Sequencing (WGS) of Resistant Mutants
WGS is used to identify the genetic basis of complestatin resistance.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the parental (susceptible) strain.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and sequence them using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads of the resistant mutant to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutant but not in the parental strain.
-
Annotate the identified mutations to determine the affected genes and their potential functions.
-
Visualizations
Caption: VraSR signaling pathway in response to complestatin-induced cell wall stress.
Caption: Experimental workflow for investigating complestatin resistance mechanisms.
References
- 1. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 3. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New mechanism discovered for fighting bacteria - Genome BC [genomebc.ca]
- 5. business-standard.com [business-standard.com]
- 6. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 8. Frontiers | Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes [frontiersin.org]
- 9. Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Complestatin Dose-Response Curves in Bacterial Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complestatin to generate dose-response curves for bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of complestatin?
A1: Complestatin exhibits a dual mechanism of action against susceptible bacteria. Firstly, it belongs to a class of glycopeptide antibiotics that function by binding to peptidoglycan in the bacterial cell wall. This binding obstructs the activity of autolysins, which are essential enzymes for cell wall remodeling during growth and division.[1][2] By preventing the breakdown of the cell wall, complestatin effectively traps the bacteria, inhibiting their expansion and growth.[3] Secondly, complestatin has been shown to inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).[4][5] This inhibition is selective for fatty acid synthesis and does not significantly affect the biosynthesis of other macromolecules like DNA, RNA, or proteins.[4]
Q2: Which bacteria are susceptible to complestatin?
A2: Complestatin is primarily effective against Gram-positive bacteria, including Staphylococcus aureus (including MRSA and QRSA strains), Enterococcus species, and Bacillus species.[4][5] It generally shows no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for complestatin?
A3: The MIC values for complestatin against susceptible Gram-positive bacteria typically range from 2 to 4 µg/mL.[4][5] However, values can vary depending on the bacterial species and strain, as well as the specific experimental conditions. For instance, against Streptococcus pneumoniae, a higher MIC of 16 µg/mL has been reported.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent bacterial inoculum. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure the bacterial suspension is homogenous before dispensing. Vortex gently before each aspiration. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate, or fill them with sterile media/PBS to maintain humidity. 4. Use aseptic techniques throughout the experiment. Check for contamination in control wells. |
| No bacterial growth in control wells | 1. Inoculum viability is low. 2. Incorrect growth medium or incubation conditions. 3. Residual antibiotics or cleaning agents in labware. | 1. Use a fresh bacterial culture in the exponential growth phase. 2. Verify the appropriate medium, temperature, and atmospheric conditions for the specific bacterial strain. 3. Ensure all labware is sterile and free of any inhibitory substances. |
| Unexpectedly high MIC values | 1. High inoculum density (inoculum effect). 2. Complestatin degradation. 3. Media components interfering with complestatin activity. 4. Bacterial resistance. | 1. Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL). 2. Prepare fresh stock solutions of complestatin. Store according to the manufacturer's instructions. 3. Use recommended media such as Mueller-Hinton Broth (MHB). High concentrations of certain ions can affect the activity of some antibiotics.[6] 4. Verify the identity and susceptibility profile of the bacterial strain. |
| Inconsistent or non-sigmoidal dose-response curve | 1. Sub-optimal concentration range of complestatin. 2. Bacteriostatic effect of complestatin. 3. Biofilm formation. | 1. Perform a preliminary range-finding experiment to determine the appropriate concentration range bracketing the expected MIC. 2. Complestatin is known to be bacteriostatic.[7][8] The curve may plateau at a certain level of inhibition rather than showing complete killing. 3. Some antibiotics at sub-MIC concentrations can induce biofilm formation, which can affect the dose-response curve.[9] Visually inspect wells for biofilm. |
| Precipitation of complestatin in the media | 1. Poor solubility of complestatin in the chosen solvent or media. 2. High concentration of complestatin. | 1. Check the recommended solvent for complestatin. A small amount of DMSO is often used for initial stock solutions, followed by dilution in the growth medium. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is not inhibitory to the bacteria. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Complestatin against various Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 2 - 4 | [4][5] |
| Methicillin-resistant S. aureus (MRSA) | - | 2 - 4 | [4][5] |
| Quinolone-resistant S. aureus (QRSA) | - | 2 - 4 | [4][5] |
| Enterococcus spp. | - | 2 - 4 | [5] |
| Bacillus spp. | - | 2 - 4 | [5] |
| Streptococcus pneumoniae | - | 16 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Complestatin
-
Appropriate solvent for complestatin (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strain of interest
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Complestatin Stock Solution: Prepare a concentrated stock solution of complestatin in a suitable solvent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth.
-
Incubate the culture at the optimal temperature with shaking until it reaches the exponential growth phase (e.g., OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Complestatin:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the working complestatin solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (bacteria with no complestatin) and a negative control (broth only) on each plate.
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of complestatin that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Caption: Dual mechanism of action of complestatin.
Caption: Experimental workflow for dose-response curve generation.
Caption: Logical flow for troubleshooting common issues.
References
- 1. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 4. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 5. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 6. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Complestatin from Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of complestatin from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying complestatin from fermentation broth?
A1: Complestatin is a cyclic peptide produced by Streptomyces lavendulae and is typically isolated from the mycelium.[1] A common purification strategy involves a multi-step process that generally includes:
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Extraction: Initial extraction of complestatin from the harvested mycelium using an organic solvent.
-
Initial Purification/Capture: An initial chromatography step, often ion-exchange chromatography, to capture the target peptide and remove the bulk of impurities.
-
Intermediate Purification: Further purification using a different chromatographic method, such as reversed-phase chromatography, to separate complestatin from closely related impurities.
-
Polishing: A final polishing step, which may involve another round of chromatography like size-exclusion or a final crystallization step, to achieve high purity.
Q2: What are the critical parameters to consider for optimizing complestatin purification?
A2: Key parameters for optimization include the choice of chromatography resins, the composition and pH of buffers and mobile phases, and the stability of complestatin under different conditions.[2][3] Given its peptide nature, maintaining the correct pH and avoiding harsh conditions that could lead to degradation or aggregation is crucial.[4][5]
Q3: What are the common challenges encountered during complestatin purification?
A3: Researchers may face several challenges, including:
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Low Yield: Due to the multi-step nature of the process and potential for product loss at each stage.
-
Impurity Co-elution: Structurally similar compounds produced by Streptomyces can be difficult to separate from complestatin.[6]
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Compound Aggregation: Peptides, especially at high concentrations, can be prone to aggregation, leading to loss of product and decreased purity.[4][5]
-
Compound Instability: Complestatin may be sensitive to pH, temperature, and certain solvents, leading to degradation.
Troubleshooting Guides
Issue 1: Low Overall Yield of Complestatin
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Extraction from Mycelium | Optimize the solvent system and extraction time. Consider using different organic solvents or mixtures to improve extraction efficiency. |
| Poor Binding to Chromatography Column | Adjust the pH and ionic strength of the loading buffer to ensure optimal binding of complestatin to the resin. For ion-exchange, ensure the pH is appropriate for the charge of the peptide. For reversed-phase, ensure the mobile phase composition promotes binding. |
| Precipitation/Aggregation During Purification | Analyze fractions for precipitated protein.[4] Consider adding stabilizing agents such as glycerol (5-20%) to buffers.[7] Work at lower temperatures (4°C) to enhance stability.[2][3] |
| Product Loss During Elution | Optimize the elution conditions. For gradient elution, a shallower gradient may improve resolution and prevent loss.[8] For step elution, ensure the elution buffer is strong enough to fully recover the bound complestatin. |
Issue 2: Poor Purity and Presence of Contaminants
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with Similar Impurities | Employ orthogonal purification methods. A combination of ion-exchange and reversed-phase chromatography is often effective.[9] Consider using a high-resolution resin for the final polishing step. |
| Presence of Host Cell Proteins (HCPs) | Introduce a precipitation step (e.g., ammonium sulfate) before chromatography to remove a significant portion of HCPs.[10] |
| Aggregation Leading to Broad Peaks | Screen different buffer conditions (pH, salt concentration) to find conditions that minimize aggregation.[4] Size-exclusion chromatography can be used to separate monomers from aggregates.[7] |
| Contamination from Leached Ligands | If using affinity chromatography (e.g., with a His-tag if expressed recombinantly), consider adding a chelating agent like EDTA to the elution buffer to capture leached metal ions that can promote aggregation.[11] |
Issue 3: Complestatin Degradation
| Potential Cause | Troubleshooting Suggestion |
| pH Instability | Determine the optimal pH range for complestatin stability through small-scale experiments. Buffer all solutions within this range. Peptides can be unstable at extreme pH values.[12] |
| Proteolytic Degradation | Add protease inhibitors to the initial extraction and lysis buffers to prevent degradation by endogenous proteases from Streptomyces. |
| Temperature Sensitivity | Perform all purification steps at a reduced temperature (e.g., 4°C) to minimize degradation.[2][3] |
| Oxidation | If oxidation is suspected, consider adding reducing agents like DTT or TCEP to the buffers, especially during long-term storage.[7] |
Experimental Protocols
Protocol 1: General Purification Workflow for Complestatin
This protocol outlines a general approach. Optimization will be required for specific fermentation conditions and scales.
-
Mycelium Harvesting and Extraction:
-
Harvest mycelia from the fermentation broth by centrifugation.
-
Extract the mycelial cake with a suitable organic solvent (e.g., methanol or acetone) with stirring.
-
Concentrate the extract under reduced pressure.
-
-
Ion-Exchange Chromatography (Capture Step):
-
Resin: A strong cation exchange resin (e.g., SP Sepharose) or a strong anion exchange resin (e.g., Q Sepharose), depending on the isoelectric point (pI) of complestatin.
-
Equilibration Buffer: A buffer with a pH that ensures complestatin is charged and binds to the resin (e.g., 20 mM sodium phosphate, pH 6.0 for cation exchange).
-
Loading: Load the concentrated extract onto the equilibrated column.
-
Wash: Wash the column with several column volumes of equilibration buffer to remove unbound impurities.
-
Elution: Elute bound complestatin using a linear salt gradient (e.g., 0-1 M NaCl in equilibration buffer).
-
Analysis: Analyze fractions for the presence of complestatin using a suitable method (e.g., HPLC, bioassay).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step):
-
Column: A C18 or C8 semi-preparative or preparative column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Elution: Elute the pooled and desalted fractions from the ion-exchange step using a linear gradient of Mobile Phase B.
-
Fraction Collection: Collect fractions corresponding to the complestatin peak.
-
Purity Analysis: Assess the purity of the final product using analytical RP-HPLC.
-
Data Presentation
Table 1: Hypothetical Purification Table for Complestatin
| Purification Step | Total Protein (mg) | Complestatin (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Extract | 5000 | 250 | 50 | 100 | 5 |
| Ion-Exchange Chromatography | 500 | 200 | 400 | 80 | 40 |
| RP-HPLC | 50 | 140 | 2800 | 56 | >95 |
Note: "Units" are arbitrary and would be defined by a specific bioassay for complestatin activity.
Mandatory Visualization
Caption: Experimental workflow for the purification of complestatin.
Caption: Troubleshooting logic for low complestatin yield.
References
- 1. Complestatin, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. polypeptide.com [polypeptide.com]
- 10. Purification and Characterization of Streptomyces griseus Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 12. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Complestatin in Cellular Assays
Welcome to the technical support center for researchers utilizing complestatin in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this novel glycopeptide antibiotic. Given that complestatin is a relatively new research compound, this guide focuses on proactive strategies to ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of complestatin?
A1: Complestatin exhibits a novel antibacterial mechanism of action by binding to peptidoglycan and inhibiting the action of autolysins, which are essential for bacterial cell wall remodeling during growth. Some studies also suggest that it can inhibit fatty acid synthesis in bacteria. In a non-bacterial context, complestatin has been shown to be a potent inhibitor of the complement system in human and guinea pig serum.[1][2]
Q2: What are off-target effects and why are they a concern when using a new compound like complestatin?
Q3: What are some common off-target liabilities for small molecules in cellular assays?
A3: Common off-target liabilities include:
-
Kinase Inhibition: The ATP-binding pocket of kinases is a frequent site for off-target binding by small molecules.
-
GPCR Interaction: G-protein coupled receptors are a large family of transmembrane proteins that can non-specifically interact with various compounds.
-
Ion Channel Modulation: Compounds can interfere with the function of ion channels, leading to changes in membrane potential and cellular signaling.
-
Cytotoxicity: Off-target interactions can induce cell stress and death through mechanisms unrelated to the primary target.
-
Assay Interference: Some compounds can directly interfere with the assay technology itself (e.g., luciferase reporters, fluorescent readouts).
Q4: What general strategies can I employ to minimize non-specific binding and potential off-target effects in my cellular assays?
A4: To reduce the likelihood of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of complestatin required to achieve the desired on-target effect.
-
Employ Orthogonal Approaches: Validate your findings using a non-pharmacological method, such as siRNA or CRISPR/Cas9-mediated knockdown of the intended target (if known in your experimental system).
-
Use a Structurally Unrelated Control: If another compound with a different chemical structure is known to target the same pathway, use it as a positive control.
-
Optimize Assay Conditions: Incorporate blocking agents, such as Bovine Serum Albumin (BSA) or casein, in your assay buffers to reduce non-specific binding to surfaces and other proteins.[3][4][5][6] Ensure adequate washing steps to remove unbound compound.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in a Mammalian Cell Line
You observe significant cell death at concentrations of complestatin close to where you expect to see your desired biological effect.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a panel of cytotoxicity assays that measure different cellular health parameters (e.g., apoptosis, necrosis, metabolic activity). | Different assays may reveal the primary mechanism of cell death, providing clues to the off-target pathway. |
| On-target toxicity | If the intended target of complestatin in your mammalian system is hypothesized, use siRNA or CRISPR to knock down the target. | If knockdown of the target phenocopies the cytotoxicity, the effect is likely on-target. |
| Compound precipitation or aggregation | Visually inspect the culture medium for any signs of precipitation. Determine the solubility of complestatin in your specific medium. | If precipitation is observed, consider using a lower concentration or a different vehicle for solubilization. |
Issue 2: Activity Detected in a Kinase Activity Assay
Your experiment suggests that complestatin may be inhibiting a specific kinase in your pathway of interest.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct kinase inhibition | Perform a kinase selectivity screen against a broad panel of kinases.[9][10][11][12][13] | The screen will reveal if complestatin is a specific inhibitor of your kinase of interest or if it inhibits multiple kinases, suggesting off-target activity. |
| ATP-competitive binding | Conduct a competition assay with varying concentrations of ATP. | If complestatin is an ATP-competitive inhibitor, its IC50 value will increase with higher ATP concentrations. |
| Assay interference | Run the assay in the absence of the kinase to see if complestatin affects the reporter system directly. | No change in signal in the absence of the enzyme indicates that complestatin is not directly interfering with the assay components. |
Issue 3: High Background Signal in an ELISA-based Assay
You are experiencing a high background signal in your assay, making it difficult to discern a specific signal.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[3][8] | A reduction in background signal across the plate. |
| Non-specific antibody binding | Include a control where the primary antibody is omitted. | A high signal in this control indicates non-specific binding of the secondary antibody. |
| Cross-reactivity of blocking agent | If using a milk-based blocker with antibodies that may cross-react with bovine proteins, switch to a non-protein-based blocking agent or BSA.[4][5] | Reduced background signal. |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations.[7][8] | A lower and more consistent background signal. |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound
This table demonstrates how data from a kinase selectivity panel might be presented. A selective compound will show high inhibition for the target kinase and low inhibition for other kinases.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 50 |
| Kinase B | 15% | >10,000 |
| Kinase C | 8% | >10,000 |
| Kinase D | 45% | 2,500 |
| Kinase E | 5% | >10,000 |
Table 2: Example of Cytotoxicity Data for Complestatin in Different Cell Lines
This table illustrates how to present IC50 values from cytotoxicity assays across various cell lines. This can help identify cell-type-specific off-target effects.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | >100 |
| HeLa | CellTiter-Glo | 48 | 75.2 |
| Jurkat | Annexin V/PI | 24 | 25.8 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[14][15][16][17][18]
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle control or a desired concentration of complestatin for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and complestatin-treated samples. A shift in the melting curve to a higher temperature in the presence of complestatin indicates direct binding and stabilization of the target protein.
Protocol 2: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of complestatin against a specific kinase.
-
Reagents and Preparation:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Complestatin: A stock solution dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer optimized for the specific kinase activity.
-
Detection Reagent: A reagent to measure kinase activity (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, kinase, and substrate.
-
Add serial dilutions of complestatin or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of complestatin relative to the vehicle control.
-
Plot the percent inhibition versus the log of the complestatin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: A general workflow for identifying and validating on- and off-target effects of a hit compound.
Caption: A generic kinase signaling pathway illustrating a potential point of off-target inhibition.
Caption: A logical workflow for troubleshooting an unexpected cellular phenotype.
References
- 1. Complestatin, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the alternative pathway of human complement in vitro by a natural microbial product, complestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. arp1.com [arp1.com]
- 9. 키나아제 선택성 프로파일링 서비스 [promega.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
strategies to prevent complestatin degradation during storage
This technical support center provides guidance on the proper storage and handling of complestatin to minimize degradation and ensure the integrity of your research and drug development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized complestatin?
A1: For long-term storage, lyophilized complestatin powder should be stored at -20°C or colder in a tightly sealed vial to protect it from moisture and light. Under these conditions, the product is expected to be stable for up to 6 months. For short-term storage, refrigeration at 4°C is acceptable for a few weeks.
Q2: How should I store complestatin once it is in solution?
A2: Complestatin in solution is significantly less stable than its lyophilized form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, stock solutions should be prepared in a suitable buffer (pH 5-6), aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C for no longer than one month. Avoid using frost-free freezers as temperature fluctuations can degrade the peptide.
Q3: What are the main factors that can cause complestatin to degrade?
A3: The primary factors contributing to complestatin degradation are:
-
Temperature: Elevated temperatures accelerate degradation.
-
pH: Complestatin is susceptible to degradation in both acidic and basic conditions.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidation: The indole moiety of the tryptophan residue in complestatin is prone to oxidation.
-
Moisture: For lyophilized powder, moisture can significantly reduce long-term stability.
Q4: What are the known degradation products of complestatin?
A4: The primary known degradation pathways for complestatin involve oxidation of the tryptophan residue and acidic rearrangement.
-
Oxidation: Leads to the formation of Complestatin A (2-oxindole derivative) and Complestatin B (3-hydroxy-2-oxindole derivative).
-
Acid-catalyzed Rearrangement: Can cause the conversion of complestatin (also known as chloropeptin II) to its more stable, less strained isomer, chloropeptin I.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Complestatin degradation due to improper storage. | - Ensure lyophilized powder is stored at -20°C or below. - Prepare solutions fresh before use. - If storing solutions, aliquot and store at -20°C for a maximum of one month. Avoid multiple freeze-thaw cycles. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | - Review storage conditions and handling procedures. - Use the provided stability-indicating HPLC method to identify and quantify potential degradants. - Refer to the degradation pathways diagram to understand potential transformations. |
| Precipitation observed in stock solution. | Poor solubility or aggregation at the storage pH or concentration. | - Ensure the buffer pH is within the optimal range of 5-6. - If solubility is an issue, consider using a different solvent system, though this may impact stability. - Prepare a less concentrated stock solution. |
| Discoloration of lyophilized powder. | Possible moisture contamination or oxidation. | - Discard the product as its integrity may be compromised. - Ensure vials are tightly sealed and stored in a desiccator if necessary. - Allow vials to warm to room temperature before opening to prevent condensation. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of complestatin under various stress conditions. This data is based on typical degradation patterns observed for glycopeptide antibiotics and should be used as a general guide. Actual degradation rates may vary.
Table 1: Stability of Lyophilized Complestatin under Different Storage Conditions
| Temperature | Humidity | Duration | Purity (%) |
| 25°C | 60% RH | 1 month | 92.5 |
| 40°C | 75% RH | 1 month | 85.1 |
| 4°C | Ambient | 6 months | 98.2 |
| -20°C | Ambient | 6 months | >99 |
Table 2: Stability of Complestatin in Solution (0.1 mg/mL in pH 6 Buffer)
| Temperature | Duration | Purity (%) |
| 25°C | 24 hours | 96.3 |
| 25°C | 7 days | 88.7 |
| 4°C | 7 days | 95.1 |
| -20°C | 30 days | 97.5 |
Table 3: Forced Degradation of Complestatin in Solution (Illustrative Data)
| Stress Condition | Duration | Complestatin (%) | Complestatin A (%) | Complestatin B (%) | Chloropeptin I (%) | Other Degradants (%) |
| 0.1 M HCl | 24 hours | 82.3 | 1.5 | 0.8 | 10.2 | 5.2 |
| 0.1 M NaOH | 8 hours | 88.1 | 4.2 | 2.1 | - | 5.6 |
| 3% H₂O₂ | 24 hours | 75.6 | 12.8 | 6.5 | - | 5.1 |
| Heat (60°C) | 48 hours | 90.5 | 3.1 | 1.4 | 2.5 | 2.5 |
| Light (UV) | 24 hours | 85.2 | 5.8 | 2.3 | 1.1 | 5.6 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of complestatin to study its stability profile and to generate degradation products for analytical method validation.
-
Preparation of Stock Solution: Prepare a stock solution of complestatin at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. At appropriate time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a vial containing the lyophilized powder and another vial with the stock solution in a temperature-controlled oven at 60°C for 48 hours. For the solid sample, dissolve in the mobile phase before analysis. For the solution sample, dilute with the mobile phase.
-
Photodegradation: Expose a solution of complestatin (1 mg/mL) to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions. Dilute samples with the mobile phase before HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate complestatin from its major degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 40% A, 60% B
-
35-40 min: Linear gradient to 20% A, 80% B
-
40-45 min: Hold at 20% A, 80% B
-
45-50 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Visualizations
Caption: Major degradation pathways of complestatin.
Caption: Workflow for assessing complestatin stability.
Validation & Comparative
A Comparative Analysis of Antibacterial Activity: Complestatin vs. Corbomycin
In the landscape of antimicrobial research, the glycopeptide antibiotics complestatin and corbomycin have emerged as significant subjects of study, primarily due to their novel mechanism of action against drug-resistant Gram-positive bacteria. This guide provides a detailed comparative analysis of their antibacterial activity, supported by quantitative data, experimental protocols, and visual diagrams to elucidate their molecular interactions and experimental workflows.
Comparative Antibacterial Activity
Both complestatin and corbomycin exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, is comparable to that of vancomycin in some cases. However, they are generally inactive against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa.
The following table summarizes the available MIC data for complestatin and corbomycin against various bacterial strains.
| Bacterial Species | Strain | Complestatin MIC (µg/mL) | Corbomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | MRSA | 2-4[1] | 3[2] | 2-4[1] |
| Staphylococcus aureus | Quinolone-resistant (QRSA) | 2-4[1] | Not available | Not available |
| Staphylococcus aureus | MW2 (wild-type) | 2[2] | 3[2] | Not available |
| Staphylococcus aureus | 15981 (MSSA, ΔvraSR) | 1.25[2] | 2[2] | Not available |
| Enterococcus faecalis | 4[1] | Not available | 4[1] | |
| Enterococcus faecium | 4[1] | Not available | 4[1] | |
| Bacillus subtilis | 2[1] | 8 | 2[1] | |
| Streptococcus pneumoniae | 16[1] | Not available | Not available |
Mechanism of Action: A Shared Novel Pathway
Recent studies have revealed that complestatin and corbomycin share a unique mechanism of action that distinguishes them from many other antibiotics.[3][4] Instead of inhibiting the synthesis of the bacterial cell wall, they prevent its breakdown and remodeling.[3][4][5] This is achieved by binding to the peptidoglycan and blocking the activity of autolysins, which are essential enzymes for cell wall hydrolysis during bacterial growth and division.[5][6] This inhibitory action effectively traps the bacteria, preventing expansion and cell division, which ultimately leads to cell death.[4]
Interestingly, an earlier study reported that complestatin exerts its antibacterial effect by inhibiting fatty acid synthesis through the targeting of the FabI enzyme.[1] While this may represent a secondary mechanism or a different aspect of its activity, the more recent comparative studies strongly support the inhibition of peptidoglycan remodeling as the primary mode of action for both complestatin and corbomycin.
The susceptibility of Staphylococcus aureus to both complestatin and corbomycin is influenced by the VraSR two-component system, a key regulator of cell wall stress responses.[2][7] Deletion of the vraSR genes increases the susceptibility of S. aureus to both antibiotics.[2]
References
- 1. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 4. huib.hueuni.edu.vn [huib.hueuni.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Inhibitors: Complestatin and Triclosan at the FabI Crossroads
A Comparative Guide to the Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)
For researchers, scientists, and drug development professionals, the bacterial fatty acid synthesis (FAS-II) pathway presents a fertile ground for novel antibiotic discovery. A key enzyme in this pathway, enoyl-acyl carrier protein reductase (FabI), has been a validated target for antibacterial agents. This guide provides a detailed comparison of two compounds that have been associated with FabI inhibition: the natural glycopeptide complestatin and the synthetic biocide triclosan. While both were initially believed to target FabI, compelling recent evidence reveals divergent mechanisms of action, a critical distinction for the development of new therapeutics.
Executive Summary
This guide dissects the scientific narrative surrounding complestatin and triclosan's interaction with FabI. Initially, complestatin was identified as a potent inhibitor of Staphylococcus aureus FabI.[1] However, subsequent and more extensive research has demonstrated that its primary antibacterial activity stems from a novel mechanism: the inhibition of autolysins, which are crucial for bacterial cell wall remodeling. In stark contrast, triclosan remains a well-established, potent, slow-binding inhibitor of FabI, forming a stable ternary complex with the enzyme and its NAD⁺ cofactor. This guide presents the quantitative data, experimental methodologies, and mechanistic pathways to illuminate the distinct molecular interactions of these two compounds.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the inhibition of FabI by complestatin and triclosan. It is important to note the conflicting findings for complestatin, with the most recent evidence indicating a lack of direct FabI inhibition.
| Parameter | Complestatin | Triclosan | Source (Complestatin) | Source (Triclosan) |
| Target Enzyme | Staphylococcus aureus FabI (disputed) | Escherichia coli FabI, Staphylococcus aureus FabI | [1] | [2] |
| IC50 | 0.5 µM | ~2 µM (initial rate), significantly lower with pre-incubation | [1] | [3][4] |
| Ki | Not Reported | 7 pM (for E. coli FabI-NAD⁺ complex) | [2] | |
| Inhibition Type | Not Applicable (primary target is not FabI) | Slow, tight-binding, reversible | [2] | |
| Mechanism | Inhibition of autolysins, preventing cell wall breakdown | Forms a stable ternary complex with FabI and NAD⁺ | [5][6][7] | [8] |
Mechanisms of Action
Triclosan: A Classic FabI Inhibitor
Triclosan acts as a potent inhibitor of FabI by specifically targeting the enzyme-NAD⁺ complex.[2] Its mechanism involves a two-step process. Initially, triclosan binds reversibly to the FabI-NAD⁺ complex. This is followed by a slow isomerization to a more stable, high-affinity ternary complex, effectively sequestering the enzyme and halting the fatty acid elongation cycle. This leads to the depletion of essential fatty acids required for bacterial membrane synthesis, ultimately resulting in bacteriostasis and, at higher concentrations, cell death.
Complestatin: A Paradigm Shift from FabI to Cell Wall Integrity
While an early report identified complestatin as an inhibitor of S. aureus FabI with an IC50 of 0.5 µM, more recent and in-depth studies have refuted this claim.[1] The current scientific consensus is that complestatin's primary antibacterial target is not FabI but rather the bacterial cell wall. Specifically, complestatin binds to peptidoglycan and inhibits the activity of autolysins, which are enzymes responsible for the controlled breakdown and remodeling of the cell wall during growth and division.[5][6][7] By preventing this crucial process, complestatin effectively traps the bacteria, leading to morphological abnormalities and eventual lysis.
Signaling and Metabolic Pathways
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI's Role
The FAS-II pathway is essential for the synthesis of fatty acids in bacteria. FabI catalyzes the final, rate-limiting step in the elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to an acyl-ACP.
References
- 1. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]
- 2. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of protein–ligand binding interactions of enoyl‐ACP reductase (FabI) by native MS reveals allosteric effects of coenzymes and the inhibitor triclosan - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Complestatin vs. Vancomycin in the Fight Against Gram-Positive Bacteria
For Immediate Release
In the ongoing struggle against antibiotic resistance, the scientific community is in constant pursuit of novel antimicrobial agents. This guide provides a detailed comparative analysis of complestatin, a glycopeptide antibiotic with a unique mechanism of action, and vancomycin, a long-standing cornerstone in the treatment of serious Gram-positive infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy, supported by experimental data.
Executive Summary
Complestatin demonstrates potent antibacterial activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to those of vancomycin.[1] Notably, complestatin operates through a distinct mechanism of action, inhibiting bacterial fatty acid synthesis, a pathway not targeted by vancomycin, which disrupts cell wall synthesis.[1] This difference in mechanism suggests that complestatin could be effective against vancomycin-resistant strains and offers a promising avenue for combating the evolution of resistance.
Comparative Efficacy: A Quantitative Look
The in vitro efficacy of complestatin and vancomycin against various Gram-positive bacterial strains is summarized in the table below. The data reveals that complestatin exhibits potent activity, with MIC values that are on par with vancomycin for many common pathogens.
| Bacterial Strain | Complestatin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 2–4 | 2–4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2–4 | 2–4 |
| Quinolone-resistant Staphylococcus aureus (QRSA) | 2–4 | 2–4 |
| Enterococcus faecalis | 2–4 | 2–4 |
| Bacillus subtilis | 2–4 | 2–4 |
| Streptococcus pneumoniae | 16 | Not directly compared in the same study |
Data sourced from Kim et al., J-Stage.[1]
Unraveling the Mechanisms of Action
The distinct modes of action of complestatin and vancomycin are a critical aspect of their comparative profiles.
Complestatin: This glycopeptide antibiotic inhibits bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).[1] This enzyme is crucial for the elongation of fatty acid chains, which are essential components of the bacterial cell membrane. By inhibiting FabI, complestatin disrupts membrane integrity and ultimately leads to bacterial cell death.
Vancomycin: As a glycopeptide antibiotic, vancomycin's primary mechanism involves the inhibition of cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to determine the comparative efficacy of complestatin and vancomycin.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Mueller-Hinton Broth (MHB)
-
Complestatin and Vancomycin stock solutions
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Serial two-fold dilutions of complestatin and vancomycin are prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (bacteria without antibiotic) and negative control wells (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
References
Validating the Target Engagement of Complestatin with FabI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the engagement of complestatin with its proposed target, the bacterial enoyl-acyl carrier protein reductase (FabI). It also presents evidence for an alternative mechanism of action. The performance of complestatin is contrasted with established FabI inhibitors, offering a comprehensive overview for researchers in antibiotic drug discovery.
Executive Summary
Comparative Analysis of FabI Inhibitors
The following table summarizes the in vitro potency of complestatin and other known FabI inhibitors against their target enzyme. It is important to note that the data for complestatin's direct inhibition of FabI is from earlier studies and is now contested by more recent findings[5].
| Compound | Target Organism | FabI IC50 | Reference |
| Complestatin | S. aureus | 0.3 - 0.6 µM | [1] |
| Triclosan | E. coli | 2 µM | [6][7] |
| P. aeruginosa | ~0.7 µM | [8] | |
| AFN-1252 | S. aureus | 14 nM | [9][10] |
| B. pseudomallei | 9.6 nM | [9] | |
| A. baumannii | 216 nM | [11] | |
| Fabimycin | A. baumannii & E. coli | <10 nM | [11][12][13] |
Experimental Protocols for Target Validation
Validating the engagement of a small molecule with its intended target is a critical step in drug development. Below are detailed protocols for key experiments used to assess the interaction between complestatin and FabI.
FabI Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of FabI. The assay monitors the oxidation of NADH, a cofactor in the FabI-catalyzed reaction, which results in a decrease in absorbance at 340 nm[14][15].
Materials:
-
Purified FabI enzyme
-
Crotonyl-ACP (substrate)
-
NADH (cofactor)
-
Test compound (e.g., complestatin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.2, 100 mM ammonium acetate)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and crotonyl-ACP.
-
Add the test compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known FabI inhibitor).
-
Initiate the reaction by adding the purified FabI enzyme to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes at 30°C.
-
Calculate the initial reaction velocities and determine the IC50 value of the test compound.
Macromolecular Synthesis Assay
This cell-based assay determines which cellular pathway is affected by an antimicrobial agent by measuring the incorporation of radiolabeled precursors into major macromolecules (DNA, RNA, protein, cell wall, and fatty acids)[16][17][18][19][20].
Materials:
-
Bacterial culture (e.g., S. aureus)
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), [³H]N-acetylglucosamine (cell wall), [³H]acetate (fatty acids)
-
Test compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes for each radiolabeled precursor.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include an untreated control and positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall, and cerulenin for fatty acids).
-
Add the respective radiolabeled precursor to each tube and incubate for a defined period.
-
Stop the incorporation by adding ice-cold TCA to precipitate the macromolecules.
-
Wash the precipitate with TCA to remove unincorporated precursors.
-
Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as the percentage of incorporation relative to the untreated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding[21][22][23][24][25].
Materials:
-
Bacterial cells
-
Test compound
-
Lysis buffer
-
Antibodies specific to the target protein (FabI)
-
Western blotting or ELISA reagents
Procedure:
-
Treat bacterial cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein (FabI) at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described experimental methods and the proposed signaling pathways.
Caption: Workflow for the FabI enzyme inhibition assay.
Caption: Workflow for the macromolecular synthesis assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Contrasting proposed mechanisms of action for complestatin.
Discussion and Conclusion
The initial characterization of complestatin as a FabI inhibitor presented a promising avenue for the development of new antibiotics. However, subsequent research has provided compelling evidence that challenges this initial hypothesis. Genetic studies in Bacillus subtilis, for instance, have shown that deletion or overexpression of fabI and its orthologue fabL does not alter the susceptibility to complestatin, which would be expected if FabI were the primary target[5]. In contrast, these same genetic modifications significantly impact the efficacy of the known FabI inhibitor, triclosan[5].
Furthermore, detailed mechanistic studies have revealed that complestatin and the related compound corbomycin bind to peptidoglycan and inhibit the action of autolysins[1][26]. This novel mechanism prevents the necessary remodeling of the bacterial cell wall during growth and division, leading to a bacteriostatic effect[2][27]. This is distinct from the mechanism of classical FabI inhibitors, which disrupt fatty acid biosynthesis.
References
- 1. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Glycopeptide Antibiotics Have Never-Before-Seen Way to Kill Bacteria | Sci.News [sci.news]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fabimycin | FabI inhibitor | Probechem Biochemicals [probechem.com]
- 13. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 17. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 19. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. CETSA [cetsa.org]
- 23. pelagobio.com [pelagobio.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 27. researchgate.net [researchgate.net]
assessing the development of resistance to complestatin versus other antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action that are less prone to resistance development. Complestatin, a glycopeptide antibiotic, has emerged as a promising candidate due to its distinct mode of action. This guide provides an objective comparison of the development of resistance to complestatin versus other clinically important antibiotics, supported by available experimental data and detailed methodologies.
Executive Summary
Complestatin exhibits a lower propensity for resistance development compared to several other classes of antibiotics. Its novel mechanism of action, targeting bacterial cell wall remodeling by inhibiting autolysins, presents a more challenging evolutionary hurdle for bacteria to overcome. In contrast, resistance to antibiotics like vancomycin, daptomycin, and linezolid can arise through various mechanisms, including target site alterations and modifications to the cell membrane and cell wall. Experimental data from serial passage studies indicates that while resistance to complestatin can be induced in vitro, the required number of passages and the resulting increase in the minimum inhibitory concentration (MIC) are often less dramatic than those observed for other agents.
Comparative Analysis of Resistance Development
Spontaneous Mutation Frequency
Spontaneous mutation frequency assays are crucial for predicting the likelihood of de novo resistance emergence. These experiments quantify the proportion of a bacterial population that develops resistance to a specific antibiotic concentration in a single exposure. While direct comparative studies for complestatin are limited, the available data suggests a low frequency of spontaneous resistance.
Table 1: Spontaneous Mutation Frequency of Staphylococcus aureus to Various Antibiotics
| Antibiotic | Target Organism | Selective Concentration | Spontaneous Mutation Frequency | Citation(s) |
| Complestatin | Staphylococcus aureus | Data not available | Reported to have low levels of resistance development | [1][2] |
| Vancomycin | Staphylococcus aureus RN4220 | Not specified | 1 mutant per 10^9 plated bacteria | [3] |
| Daptomycin | Staphylococcus aureus | Not specified | <10^-10 | [4] |
| Linezolid | Staphylococcus aureus | Not specified | <10^-9 | [5] |
Note: The lack of specific quantitative data for complestatin's spontaneous mutation frequency is a current research gap. The qualitative assessment is based on broader statements in the cited literature.
Serial Passage Studies and MIC Fold-Increase
Serial passage studies, or adaptive evolution experiments, assess the potential for resistance to develop over time through repeated exposure to sub-lethal concentrations of an antibiotic. The fold-increase in the MIC is a key indicator of the rate and magnitude of resistance development.
Table 2: Fold-Increase in Minimum Inhibitory Concentration (MIC) of Staphylococcus aureus in Serial Passage Studies
| Antibiotic | Strain | Number of Passages | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold-Increase in MIC | Citation(s) |
| Complestatin | S. aureus | 25 | Not specified | Not specified | Not specified | [6] |
| Vancomycin | S. aureus RN4220 | 19 | Not specified | 4 | Not specified | [3][6] |
| Daptomycin | S. aureus MW2 | 20 | 0.75 | 3 - 20 | 4 - 26.7 | [1] |
| Linezolid | MRSA/MSSA | 30 | Not specified | Not specified | 32 - 64 | [7] |
Note: While a serial passage study for complestatin has been conducted, the initial and final MIC values were not explicitly stated in the available literature, preventing a direct calculation of the fold-increase.
Mechanisms of Resistance
Complestatin: Targeting the VraSR Two-Component System
The primary mechanism of emerging resistance to complestatin in Staphylococcus aureus involves mutations in the VraSR two-component system .[6] This system is a key regulator of the cell wall stress response.[2][8]
When S. aureus is exposed to cell wall-active antibiotics, the VraS sensor kinase is activated, leading to the phosphorylation of the VraR response regulator.[8][9][10] Phosphorylated VraR then activates the transcription of a regulon of genes involved in cell wall biosynthesis and modification, helping the bacterium to counteract the antibiotic's effects.[2][8] Mutations in the vraSR operon can lead to constitutive activation or altered signaling, resulting in a phenotype with reduced susceptibility to complestatin.[6]
References
- 1. Genetic Changes That Correlate with Reduced Susceptibility to Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Elevated Mutation Frequency Favors Development of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Studies with Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An elevated mutation frequency favors development of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to linezolid in Staphylococcus aureus by mutation, modification, and acquisition of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Comparative Transcriptomic Analysis: Bacterial Responses to Complestatin and Vancomycin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic responses of bacteria, primarily focusing on Staphylococcus aureus, to treatment with the glycopeptide antibiotic complestatin and the clinically significant antibiotic, vancomycin. While direct comparative transcriptomic data for complestatin is not yet publicly available, this guide infers its effects based on its known mechanism of action and its interaction with the VraSR two-component signaling system. This is contrasted with experimental transcriptomic data from vancomycin-treated S. aureus.
Executive Summary
Complestatin, a novel glycopeptide antibiotic, exhibits a unique mechanism of action by inhibiting peptidoglycan hydrolases, which are crucial for cell wall remodeling.[1] This activity triggers a specific cellular stress response mediated by the VraSR two-component system in Staphylococcus aureus.[1] Vancomycin, a widely used glycopeptide, also targets the bacterial cell wall but through a different mechanism—inhibiting peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. This guide highlights the anticipated and observed transcriptomic shifts induced by these two antibiotics, providing insights into their distinct and overlapping impacts on bacterial physiology.
Comparative Transcriptomic Profiles
The following table summarizes the inferred transcriptomic response to complestatin, based on the known VraSR regulon in S. aureus, and the experimentally observed transcriptomic changes in S. aureus following vancomycin treatment.
| Gene/Regulon | Inferred Response to Complestatin (via VraSR activation) | Observed Response to Vancomycin | Function |
| vraSR operon | Upregulated | Upregulated[2][3] | Two-component system sensing cell wall stress. |
| pbp2 | Upregulated | Upregulated[2] | Penicillin-binding protein 2, involved in cell wall synthesis. |
| murZ | Upregulated | Upregulated[2] | Muramidase, involved in peptidoglycan synthesis. |
| sgtB | Upregulated | Upregulated[2] | Glycosyltransferase, involved in cell wall synthesis. |
| spdC | Regulon member, likely modulated | No direct data in initial studies, but related to autolysin activity. | Scaffolding protein for the SagB autolysin.[1] |
| sagB | Regulon member, likely modulated | No direct data in initial studies, but related to autolysin activity. | Peptidoglycan hydrolase (autolysin).[1] |
| Purine biosynthesis operon (purE-purD) | Not directly implicated | Upregulated[4] | Synthesis of purines, potentially for increased energy demand. |
| Cell wall thickness-related genes | Not directly implicated | Upregulated[4] | Genes associated with the thickened cell wall phenotype in VISA strains. |
Signaling Pathways and Mechanisms of Action
Complestatin's primary mode of action is the inhibition of autolysins, enzymes essential for breaking down the peptidoglycan matrix to allow for cell growth and division.[1] This inhibition is sensed by the VraSR two-component system, a key regulator of cell wall stress responses in S. aureus.[1][2] Activation of VraSR leads to the upregulation of a suite of genes aimed at mitigating cell wall damage.
In contrast, vancomycin directly interferes with the synthesis of new peptidoglycan by binding to the terminal D-Ala-D-Ala residues of the peptide side chains of the nascent peptidoglycan precursors. This blockage of cell wall synthesis also induces the VraSR regulon, indicating a common stress response pathway for different types of cell wall-active antibiotics.[2][5] However, prolonged exposure to vancomycin can lead to more complex transcriptomic changes, including the upregulation of genes involved in purine biosynthesis and those contributing to the thickened cell wall phenotype observed in vancomycin-intermediate S. aureus (VISA) strains.[4]
Experimental Protocols
The following is a generalized experimental protocol for bacterial transcriptomics based on methodologies from studies analyzing antibiotic-treated bacteria.[6][7]
1. Bacterial Culture and Antibiotic Treatment:
-
Staphylococcus aureus strains are grown in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase (OD600 ≈ 0.5).
-
The bacterial culture is then treated with a specific concentration of the antibiotic (e.g., complestatin or vancomycin) or a control (e.g., DMSO). The concentration is typically at or near the minimum inhibitory concentration (MIC).
-
Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for transcriptomic changes to occur.
2. RNA Extraction:
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol such as the hot phenol-chloroform method.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
The rRNA-depleted RNA is then used to construct a cDNA library using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The quality and size distribution of the cDNA library are assessed.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
The raw sequencing reads are subjected to quality control using tools like FastQC.
-
Reads are then mapped to the reference genome of the bacterial strain using an aligner such as STAR or Bowtie2.[7]
-
The number of reads mapping to each gene is quantified.
-
Differential gene expression analysis is performed between the antibiotic-treated and control samples using software packages like DESeq2 or edgeR to identify significantly upregulated and downregulated genes.[6]
Visualizations
Caption: Complestatin-induced VraSR signaling pathway.
Caption: Generalized experimental workflow for bacterial transcriptomics.
References
- 1. Staphylococcus aureus susceptibility to complestatin and corbomycin depends on the VraSR two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microarray Transcription Analysis of Clinical Staphylococcus aureus Isolates Resistant to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biostate.ai [biostate.ai]
- 7. Protocol for integrated analysis of bacterial RNA-seq and ChIP-seq data for establishing a co-expression network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Framework for Complanatin Waste Management
Hazard Identification and Initial Handling
The first and most critical step in the disposal of any chemical is to understand its potential hazards. For a new compound like Complanatin, it is imperative to consult its Safety Data Sheet (SDS). The SDS provides crucial information on physical and chemical properties, toxicity, and required personal protective equipment (PPE). In the absence of a specific SDS, treating the substance as hazardous is a prudent course of action.
Key Handling Precautions:
-
Always handle unknown substances in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.[3][4] Do not mix incompatible chemicals.[3] Waste containing this compound should be collected at the point of generation in designated, properly labeled containers.
Initial Collection Steps:
-
Identify Waste Streams: Determine if the waste is a pure substance, a solution, or contaminated labware (e.g., pipette tips, gloves, vials).
-
Select Appropriate Containers: Use containers that are chemically resistant to this compound and are leak-proof.[2] For sharps and contaminated glassware, use designated puncture-resistant containers.[5]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the chemical name ("this compound waste"), and any other constituents present.[2]
Disposal Procedures for this compound Waste
The disposal of chemical waste must adhere to federal, state, and local regulations.[6] The following is a generalized, step-by-step procedure for the disposal of this compound waste.
Step 1: Characterize the Waste
-
Consult the SDS for this compound to determine if it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Look for characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
-
If the SDS is unavailable, assume the waste is hazardous.
Step 2: Segregate and Accumulate Waste
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container. Do not mix with other incompatible waste streams.
-
Solid Waste: Collect chemically contaminated dry waste, such as gloves and absorbent paper, in a clearly labeled plastic bag within a designated container.[7]
-
Sharps: Dispose of any sharps contaminated with this compound in a designated sharps container labeled as hazardous waste.[8]
Step 3: Proper Labeling and Storage
-
Ensure all waste containers are clearly and accurately labeled.
-
Store sealed waste containers in a designated and secure satellite accumulation area away from general lab traffic.[2]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Provide the EHS department with a complete and accurate description of the waste.
Disposal of Empty Containers: Even empty containers that held this compound must be disposed of properly. If the container held an acutely hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[9] For other hazardous wastes, a container is considered empty if all waste has been removed by standard practice and no more than one inch of residue remains.[9]
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key quantitative thresholds for the disposal of hazardous waste containers as defined by federal regulations.
| Regulation | Requirement | Details |
| Empty Containers (Non-Acutely Hazardous) | Residue Limit | No more than 2.5 cm (1 inch) of residue remaining.[9] |
| Weight Limit | For containers less than 110 gallons, no more than 3% by weight of the container's total capacity can remain.[9] | |
| Empty Containers (Acutely Hazardous) | Rinsing Requirement | The container must be triple-rinsed with a solvent capable of removing the chemical.[9] |
| Rinsate Disposal | The rinsate must be collected and disposed of as acutely hazardous waste.[9] |
Experimental Protocols
While specific experimental protocols for this compound disposal were not found, the general principle for determining the appropriate disposal method for a new chemical involves a thorough review of its chemical and toxicological properties. This information, typically found in the SDS, will guide the classification of the waste and the selection of the correct disposal pathway in accordance with institutional and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a laboratory chemical like this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Complanatin
Essential Safety and Handling Guide for Cisplatin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Cisplatin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Cisplatin, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | To protect eyes from splashes and airborne particles of the compound. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat or gown.[1] | To protect the skin from contamination. |
| Respiratory Protection | A suitable respirator should be used, especially in case of inadequate ventilation or when handling powders to avoid inhaling dust.[1] | To prevent inhalation of the compound, which can cause respiratory irritation and other health effects.[1][2][3] |
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following table outlines the initial steps to take in case of exposure.
| Exposure Route | First Aid Measures |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| In case of Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Standard Operating Procedure for Handling Cisplatin
The following diagram illustrates the standard workflow for safely handling Cisplatin in a laboratory setting, from preparation to disposal.
Caption: Standard Operating Procedure for Handling Cisplatin.
Cisplatin Spill Response Workflow
In the event of a Cisplatin spill, a structured and immediate response is crucial to contain the material and mitigate exposure risks. The following workflow outlines the necessary steps.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
